1-benzyl-4-bromo-1H-pyrazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-bromopyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQHMPHNPQNNIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263180 | |
| Record name | 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171985-74-2 | |
| Record name | 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171985-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-benzyl-4-bromo-1H-pyrazol-3-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the preparation of 1-benzyl-4-bromo-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the construction of the pyrazole core via the condensation of benzylhydrazine with a suitable three-carbon precursor, followed by a regioselective bromination at the C4 position of the pyrazole ring. This document furnishes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of the target compound.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds that are integral to the development of novel therapeutic agents due to their wide range of biological activities. The specific structural motifs of an N-benzyl group, a bromine atom at the 4-position, and an amine at the 3-position of the pyrazole ring make this compound a key intermediate for the synthesis of a variety of bioactive molecules. The strategic placement of these functional groups allows for further chemical modifications, making it a versatile scaffold in the design of kinase inhibitors, anti-inflammatory agents, and other pharmaceuticals. This guide outlines a robust synthetic route to access this important compound.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved in two primary steps. The initial step involves the formation of the pyrazole ring by reacting benzylhydrazine with 3-aminocrotononitrile to yield 1-benzyl-1H-pyrazol-3-amine. The subsequent step is the selective bromination of this intermediate at the 4-position using N-bromosuccinimide (NBS).
An In-depth Technical Guide to the Synthesis of Substituted Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyrazoles are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules. Their prevalence in medicinal chemistry, particularly as kinase inhibitors, underscores the importance of efficient and versatile synthetic strategies. This guide provides a comprehensive overview of key synthetic methodologies for preparing substituted aminopyrazoles, complete with detailed experimental protocols, comparative data, and the biological context of their application in relevant signaling pathways.
Core Synthetic Strategies
The synthesis of the aminopyrazole core predominantly relies on the cyclocondensation of a hydrazine-containing moiety with a suitable three-carbon synthon. The regioselectivity of this reaction is a crucial aspect, often influenced by the substitution pattern of the hydrazine and the nature of the electrophilic centers on the carbon backbone. The most prominent and widely employed methods include the reaction of hydrazines with β-ketonitriles, α,β-unsaturated nitriles, and multicomponent reactions.
Synthesis from β-Ketonitriles and Hydrazines
The condensation of β-ketonitriles with hydrazines is one of the most versatile and established methods for preparing 5-aminopyrazoles.[1][2] The reaction proceeds through the initial formation of a hydrazone intermediate by nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization onto the nitrile group.[1][2]
General Reaction Scheme:
The choice of hydrazine (unsubstituted, monosubstituted, or disubstituted) allows for the introduction of various substituents at the N1 position of the pyrazole ring.
Synthesis from α,β-Unsaturated Nitriles and Hydrazines
Another major route to 3(5)-aminopyrazoles involves the condensation of α,β-unsaturated nitriles with hydrazines. The presence of a leaving group at the β-position of the unsaturated nitrile is key to the formation of the aromatic pyrazole ring. The regioselectivity of this reaction can often be controlled by the reaction conditions. For instance, acidic conditions with monosubstituted hydrazines tend to favor the formation of 5-aminopyrazoles, while basic conditions can lead to the corresponding 3-aminopyrazole regioisomer.
Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient and atom-economical approach to constructing complex molecules like substituted aminopyrazoles in a single step.[3][4] These reactions often involve the in-situ formation of the necessary synthons. A common MCR for 5-aminopyrazoles involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative.[4] This approach allows for the rapid generation of diverse libraries of compounds, which is particularly valuable in drug discovery. Some MCRs can be performed under environmentally friendly conditions, such as in water or under solvent-free conditions.[4]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of representative substituted aminopyrazoles.
Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine from 3-Oxo-3-phenylpropanenitrile and Hydrazine [5]
-
Reagents:
-
3-Oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol)
-
Hydrazine hydrate (11.6 mg, 0.36 mmol)
-
Acetic acid (0.024 mL, 0.37 mmol)
-
Anhydrous ethanol (3 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
-
-
Procedure:
-
A solution of 3-oxo-3-phenylpropanenitrile, hydrazine hydrate, and acetic acid in anhydrous ethanol is heated at 60°C for 24 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution.
-
The organic layer is then washed with brine, dried over magnesium sulfate, filtered, and the solvent is evaporated.
-
The resulting solid residue is washed with ethyl ether and dried in vacuo to yield the product.
-
-
Yield: 45 mg (82%)
Protocol 2: Three-Component Synthesis of 5-Amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles [6]
-
Reagents:
-
Substituted benzylidene malononitrile (1 mmol)
-
Phenylhydrazine (0.108 g, 1 mmol)
-
Water (10 mL)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a suspension of the appropriate substituted benzylidene malononitrile in water in a round-bottom flask, phenylhydrazine is added.
-
The resulting turbid reaction mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (6:4, v/v) mobile phase.
-
Upon completion of the reaction, the precipitate is collected by filtration, washed with distilled water, and dried.
-
The crude product is purified by recrystallization from ethanol.
-
Protocol 3: Iodine-Mediated Three-Component Synthesis of Ethyl 3-arylamino-5-methyl-pyrazole-4-carboxylates [7]
-
Reagents:
-
Substituted phenyl isothiocyanate (0.5 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (0.5 mmol)
-
Hydrazine hydrate (0.5 mmol)
-
Iodine (I₂) (0.5 mmol)
-
Ethanol (5 mL)
-
-
Procedure:
-
Substituted phenyl isothiocyanate, the 1,3-dicarbonyl compound, hydrazine hydrate, and iodine are added to a 25 mL single-neck flask containing ethanol.
-
The mixture is stirred at 60°C for several hours, with the reaction progress monitored by TLC.
-
After the reaction is complete, the mixture is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the target compound.
-
Quantitative Data Summary
The following tables summarize the yields and key analytical data for a selection of substituted aminopyrazoles synthesized via the described methods.
Table 1: Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles via Three-Component Reaction
| Entry | R¹ (from Aldehyde) | R² (from Hydrazine) | Product | Yield (%) | m.p. (°C) | Reference |
| 1 | Phenyl | Phenyl | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | 89 | 159-161 | [6] |
| 2 | 4-Chlorophenyl | Phenyl | 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 92 | 190-192 | [8] |
| 3 | 4-Methoxyphenyl | Phenyl | 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 94 | 163-164 | [8] |
| 4 | 4-Nitrophenyl | Phenyl | 5-Amino-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 85 | 243-245 | |
| 5 | 2-Thienyl | Unsubstituted | 3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile | 93 | 238-240 | [9] |
Table 2: Spectroscopic Data for Selected Substituted Aminopyrazoles
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) | Reference |
| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | 7.69 (s, 2H, NH₂), 7.66-7.65 (m, 2H, Ar-H), 7.38-7.31 (m, 2H, Ar-H), 7.31-7.25 (m, 3H, Ar-H), 7.12 (dd, J = 1.0, 7.60 Hz, 2H, Ar-H), 6.87 (t, J= 6.82 Hz, 1H, Ar-H) | 144.67, 137.28, 135.31, 129.30, 128.61, 128.43, 126.19, 120.14, 112.78 | 3426, 3223, 2990, 2243, 1590 | 283.41 (M+Na⁺) | [6] |
| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H) | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 | 3447, 3346, 3313, 3208, 2206, 1632 | [8] | |
| 3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile | 6.38 (s, 2H, NH₂), 7.14 (t, 1H, J = 4.4 Hz, thienyl H-4), 7.70 (d, 1H, J = 4.4 Hz, thienyl H-3), 7.93 (d, 1H, J = 4.2 Hz, thienyl H-2), 12.00 (br s, 1H, NH) | 3325, 3298 (NH₂), 3177 (NH), 2228 (CN) | 190 (M⁺) | [9] |
Biological Relevance and Signaling Pathways
Aminopyrazole derivatives are of significant interest in drug development due to their ability to act as inhibitors of various protein kinases. Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. By targeting the ATP-binding site of these enzymes, aminopyrazole-based compounds can effectively modulate their activity and interfere with disease progression.
Fibroblast Growth Factor Receptor (FGFR) Signaling
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers. Aminopyrazole derivatives have been developed as potent inhibitors of FGFR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to 1-benzyl-4-bromo-1H-pyrazol-3-amine
Introduction
1-benzyl-4-bromo-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their wide range of biological activities.[1][2][3] This scaffold is a core component in various pharmaceuticals, exhibiting properties such as anti-inflammatory, antimicrobial, analgesic, and antitumor activities.[2][4] This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential applications of this compound, tailored for researchers and professionals in drug development.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1171985-74-2 | [5][6] |
| Molecular Formula | C10H10BrN3 | [6][7] |
| Molecular Weight | 252.11 g/mol | [6][7] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| SMILES | NC1=NN(CC2=CC=CC=C2)C=C1Br | [6] |
| InChI Key | Not available | - |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [6] |
Spectral Data Analysis
Detailed experimental spectral data for this compound is not widely published. However, analysis of related pyrazole structures can provide insight into the expected spectral characteristics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For related compounds like 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole, ¹H NMR spectra typically show signals for the benzyl protons (a singlet for CH2 around 5.5 ppm and multiplets for the aromatic ring between 7.3-7.4 ppm) and signals for the heterocyclic and other aromatic protons.[8] For this compound, one would expect to see characteristic peaks for the benzyl group, a singlet for the pyrazole C5-H, and a broad singlet for the NH2 protons.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. Primary amines typically exhibit two N-H stretching peaks.[9] Other significant peaks would include C-H stretching from the aromatic and benzyl groups, C=C and C=N stretching from the pyrazole and benzene rings, and a C-Br stretching vibration.
-
Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M+) and isotopic peaks corresponding to the presence of the bromine atom (approximately equal intensity for M+ and M+2). Fragmentation would likely involve the loss of the benzyl group.
Experimental Protocols & Synthesis
The synthesis of 3-aminopyrazoles is a well-established process in organic chemistry, most commonly achieved through the condensation of a hydrazine with a β-ketonitrile.[10]
General Synthesis of 3-Aminopyrazoles
The primary route to synthesizing the 1-substituted-3-aminopyrazole core involves a cyclization reaction. The process can be outlined as follows:
-
Reactant Preparation : The synthesis starts with a β-ketonitrile and a substituted hydrazine, in this case, benzylhydrazine.
-
Condensation and Cyclization : The benzylhydrazine is reacted with a suitable β-ketonitrile. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl group, forming a hydrazone intermediate.
-
Intramolecular Cyclization : The intermediate then undergoes an intramolecular addition of the second hydrazine nitrogen atom onto the nitrile carbon.
-
Tautomerization : The resulting imine tautomerizes to the more stable aromatic 3-aminopyrazole product.
-
Purification : The final product is typically purified using standard laboratory techniques such as recrystallization or column chromatography.
Caption: General workflow for the synthesis of 1-substituted 3-aminopyrazoles.
Biological Activity and Applications in Drug Development
While specific biological activity data for this compound is limited in the public domain, the pyrazole nucleus is a well-known pharmacophore with a broad spectrum of activities.[3]
-
Anti-inflammatory : Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[1]
-
Antimicrobial : The pyrazole scaffold is found in numerous compounds with demonstrated antibacterial and antifungal activity.[3][4] The introduction of a bromine atom can sometimes enhance the antimicrobial potency of heterocyclic compounds.
-
Anticancer : Certain substituted pyrazoles have been investigated for their potential as antitumor agents.[2]
-
Chemical Building Block : As a functionalized heterocycle, this compound serves as a valuable intermediate in organic synthesis. The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the amine group can be modified to generate a diverse library of compounds for drug screening.
The potential of this compound as a building block in drug discovery is illustrated by the workflow below.
Caption: Logical workflow for utilizing the target compound in drug discovery.
Conclusion
This compound is a valuable heterocyclic compound with significant potential for application in medicinal chemistry and materials science. While comprehensive characterization data is not yet abundant, its structural features—a proven pyrazole core, a reactive bromine atom, and a versatile amine group—make it an attractive building block for the synthesis of novel, biologically active molecules. Further research into its specific properties and reactions will undoubtedly expand its utility for the scientific community.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. meddocsonline.org [meddocsonline.org]
- 5. This compound | 1171985-74-2 [amp.chemicalbook.com]
- 6. 1171985-74-2|this compound|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. rsc.org [rsc.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. soc.chim.it [soc.chim.it]
In-Depth Technical Guide: 1-Benzyl-4-bromo-1H-pyrazol-3-amine
Disclaimer: This technical guide addresses the molecular structure, potential synthesis, and hypothetical biological context of 1-benzyl-4-bromo-1H-pyrazol-3-amine. As of late 2025, detailed experimental data, synthesis protocols, and biological activity for this specific compound are not extensively available in peer-reviewed scientific literature. Therefore, this guide has been constructed using data from structurally related pyrazole derivatives to provide a foundational understanding and framework for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
This compound is a substituted pyrazole with a molecular formula of C₁₀H₁₀BrN₃ and a molecular weight of 252.11 g/mol . The core of the molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at three positions:
-
Position 1: A benzyl group (a phenyl ring attached to a methylene group) is attached to one of the nitrogen atoms of the pyrazole ring.
-
Position 3: An amine group (-NH₂) is attached to a carbon atom adjacent to the unsubstituted nitrogen.
-
Position 4: A bromine atom is attached to the carbon atom between the two substituted carbons.
The presence of the pyrazole core, a known pharmacophore, and various functional groups suggests that this molecule may be of interest in medicinal chemistry and drug discovery. The amine group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. The benzyl group provides a hydrophobic region, and the bromine atom can be involved in halogen bonding or serve as a site for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1171985-74-2 |
| Molecular Formula | C₁₀H₁₀BrN₃ |
| Molecular Weight | 252.11 g/mol |
Proposed Synthesis Protocol
One potential route could start from a commercially available or readily synthesized β-ketonitrile. The key steps would be:
-
Cyclization: Reaction of a suitable β-ketonitrile with benzylhydrazine to form the 1-benzyl-pyrazol-3-amine core.
-
Bromination: Regioselective bromination at the 4-position of the pyrazole ring.
Experimental Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
The pyrazole scaffold is a prominent feature in many biologically active compounds, particularly as inhibitors of protein kinases.[1][2] Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] The 3-aminopyrazole moiety, in particular, is a key pharmacophore in a number of kinase inhibitors, where the amine group often forms critical hydrogen bonds with the hinge region of the kinase active site.
Given its structural similarity to known kinase inhibitors, it is hypothesized that this compound could act as an inhibitor of one or more protein kinases. The specific kinase target would depend on the overall three-dimensional shape and electronic properties of the molecule.
Hypothetical Signaling Pathway: Inhibition of a Tyrosine Kinase
Many kinase inhibitors target receptor tyrosine kinases (RTKs) or intracellular tyrosine kinases involved in cancer cell proliferation and survival. A hypothetical mechanism of action for a pyrazole-based kinase inhibitor is illustrated below.
Caption: Hypothetical signaling pathway showing inhibition of a receptor tyrosine kinase.
Table 2: Biological Activity of Structurally Related Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Crizotinib | ALK, MET, ROS1 | 24, 8, 1.7 | [3] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | [4] |
| Tozasertib (VX-680) | Aurora A, B, C | 25, 50, 15 | [5] |
Note: This table presents data for approved drugs containing a pyrazole core to illustrate the potential of this scaffold. The biological activity of this compound may differ significantly.
Representative Experimental Protocols
To characterize the potential biological activity of this compound as a kinase inhibitor, a series of in vitro and cell-based assays would be necessary.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during an enzymatic kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the kinase, the appropriate substrate, ATP, and varying concentrations of this compound in a suitable kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on the activity of a specific kinase.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion
This compound is a substituted pyrazole with potential for applications in drug discovery, particularly in the area of kinase inhibition. While specific experimental data for this compound is currently lacking in the public domain, this guide provides a comprehensive overview based on its molecular structure and the well-established chemistry and biology of related pyrazole derivatives. The proposed synthesis, hypothetical mechanism of action, and representative experimental protocols offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules. Further investigation is required to elucidate the precise synthesis, physicochemical properties, and biological activities of this compound.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
In-Depth Technical Guide: 1-benzyl-4-bromo-1H-pyrazol-3-amine (CAS: 1171985-74-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-4-bromo-1H-pyrazol-3-amine, a substituted pyrazole derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates information on its synthesis, physicochemical properties, and potential biological activities by drawing parallels with structurally related compounds. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. This document aims to serve as a foundational resource to stimulate and guide further research and development of this compound and its analogs.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a central pyrazole ring substituted with a benzyl group at the N1 position, a bromine atom at the C4 position, and an amine group at the C3 position. These functional groups are expected to influence its chemical reactivity, solubility, and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 1171985-74-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₀BrN₃ | --- |
| Molecular Weight | 252.11 g/mol | --- |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from structural features |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound involves the initial formation of a 3-aminopyrazole precursor, followed by bromination and N-benzylation.
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-bromo-1H-pyrazol-3-amine
A common precursor, 4-bromo-1H-pyrazol-3-amine, can be synthesized through various published methods, often starting from malononitrile derivatives.
-
Diazotization and Cyclization: A substituted aniline is diazotized with sodium nitrite in an acidic medium. The resulting diazonium salt is then reacted with malononitrile to form an arylazo malononitrile intermediate.
-
Cyclization with a C1 source: This intermediate can undergo cyclization with a reagent like chloroacetonitrile in the presence of a base (e.g., triethylamine) to yield the 4-amino-3,5-dicyanopyrazole derivative. Subsequent hydrolysis and decarboxylation steps can lead to the desired 3-aminopyrazole, which can then be brominated at the 4-position using a suitable brominating agent like N-bromosuccinimide (NBS).
Step 2: N-Benzylation of 4-bromo-1H-pyrazol-3-amine
The final step involves the alkylation of the pyrazole nitrogen.
-
To a solution of 4-bromo-1H-pyrazol-3-amine in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole ring nitrogen.
-
Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.
-
Heat the reaction mixture to ensure complete reaction. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Note: This is a generalized and hypothetical protocol. Actual reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would need to be optimized.
Potential Biological Activities and Therapeutic Applications
Direct biological data for this compound is not available in published literature. However, the extensive research on the pyrazole scaffold allows for informed speculation on its potential therapeutic applications. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities.
Table 2: Potential Biological Activities of this compound based on Structurally Related Compounds
| Biological Activity | Rationale and Examples from Literature |
| Anti-inflammatory | Many pyrazole-containing compounds, such as celecoxib, are potent and selective COX-2 inhibitors. The structural motifs of the target compound are consistent with features found in other anti-inflammatory pyrazoles. |
| Anticancer | Substituted pyrazoles have been reported to inhibit various kinases involved in cancer cell proliferation and survival. The benzyl and amino functionalities could facilitate interactions with kinase active sites. |
| Antimicrobial | The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal properties. The bromo-substituent may enhance this activity. |
| Kinase Inhibition (e.g., RIPK1) | 1-benzyl-1H-pyrazole derivatives have been identified as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis and inflammation. This suggests that this compound could be a candidate for targeting this pathway.[1] |
Potential Mechanism of Action: RIPK1 Kinase Inhibition
Given that structurally similar 1-benzyl-1H-pyrazole derivatives have been investigated as RIPK1 kinase inhibitors, it is plausible that this compound could act through a similar mechanism. RIPK1 is a crucial regulator of cellular inflammatory and death pathways.
Caption: Hypothesized mechanism of action via RIPK1 kinase inhibition.
In this pathway, upon stimulation by tumor necrosis factor-alpha (TNFα), RIPK1 can initiate either pro-survival signaling through NF-κB or programmed cell death pathways (apoptosis or necroptosis). Inhibition of the kinase activity of RIPK1 can block the formation of the necrosome (a complex of RIPK1, RIPK3, and MLKL), thereby preventing inflammatory cell death. The structural features of this compound make it a candidate for binding to the ATP-binding site or an allosteric site of RIPK1, thus inhibiting its function.
Future Directions and Research Opportunities
This compound represents an under-investigated molecule with significant potential for drug discovery. Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol, along with complete characterization using modern analytical techniques (NMR, MS, IR, and X-ray crystallography).
-
In Vitro Biological Screening: Systematic screening of the compound against a panel of kinases, particularly those involved in inflammatory and oncogenic pathways, such as RIPK1, and evaluation of its antimicrobial and cytotoxic activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of the benzyl, bromo, and amino substituents to biological activity.
-
In Vivo Efficacy Studies: If promising in vitro activity is identified, evaluation of the compound's efficacy and safety in relevant animal models of inflammatory diseases or cancer.
Conclusion
While specific experimental data on this compound is currently lacking, its chemical structure, based on the versatile and biologically active pyrazole scaffold, suggests significant potential for applications in drug discovery. This technical guide provides a framework for future research by proposing a synthetic route, outlining potential biological activities based on extensive literature on related compounds, and suggesting a plausible mechanism of action. It is hoped that this document will serve as a catalyst for further investigation into this promising, yet underexplored, chemical entity.
References
Characterization of 1-benzyl-4-bromo-1H-pyrazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 1-benzyl-4-bromo-1H-pyrazol-3-amine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields.
Physicochemical Properties
While specific experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties can be derived from its chemical structure and information available from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrN₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 252.11 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structure |
| Melting Point | Not reported in literature. | - |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, LC-MS, and HPLC are indicated to be available from various commercial suppliers, confirming the compound's synthesis and characterization, though specific data points are not publicly available.[1][2]
Synthesis
Step 1: Synthesis of 1-benzyl-4-bromo-1H-pyrazole
The precursor, 1-benzyl-4-bromo-1H-pyrazole, can be synthesized from 4-bromopyrazole and benzyl chloride.
Experimental Protocol:
-
To a 100 mL round-bottom flask, add 4-bromopyrazole (4.41 g, 30 mmol), tetrabutylammonium bromide (484 mg, 1.5 mmol), and potassium hydroxide pellets (3.37 g, 60 mmol).
-
The mixture is subjected to ultrasonic treatment for 15 minutes.
-
Benzyl chloride (5.2 mL, 45 mmol) is added to the resulting mixture, and it is left to stand overnight.
-
Following the reaction, ethyl ether (20 mL), water (20 mL), and dilute hydrochloric acid (1 mL, 10%) are added.
-
The organic layer is separated, washed with water (2 x 20 mL), and dried over anhydrous magnesium sulfate (MgSO₄).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel flash chromatography using a hexane/ethyl acetate (10:1) eluent to yield 1-benzyl-4-bromo-1H-pyrazole as a white solid (6.74 g, 95% yield).[3]
Characterization Data for 1-benzyl-4-bromo-1H-pyrazole:
| Data Type | Values |
| Melting Point | 51-52 °C |
| ¹H NMR (400MHz, CDCl₃) | δ 7.53 (s, 1H), 7.42-7.33 (m, 4H), 7.28-7.22 (m, 2H), 5.29 (s, 2H) |
| ¹³C NMR (100MHz, CDCl₃) | δ 140.4, 136.2, 129.8, 129.4, 128.8, 128.3, 93.9, 57.1 |
Source:[3]
Step 2: Proposed Amination of 1-benzyl-4-bromo-1H-pyrazole
The introduction of an amino group at the C3 position of the pyrazole ring is a known transformation, though a specific protocol for this substrate is not detailed. General methods for the synthesis of 3-aminopyrazoles often involve the use of strong aminating agents or multi-step sequences. A potential, though unverified, approach could involve lithiation followed by reaction with an electrophilic aminating reagent.
Hypothetical Experimental Protocol (for illustrative purposes):
-
Dissolve 1-benzyl-4-bromo-1H-pyrazole in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base, such as n-butyllithium, dropwise to deprotonate the C3 position of the pyrazole ring.
-
After stirring for a suitable time to ensure complete deprotonation, an electrophilic aminating agent (e.g., a chloramine derivative or an oxaziridine) would be added.
-
The reaction would be allowed to warm to room temperature and then quenched with a suitable reagent (e.g., saturated ammonium chloride solution).
-
The product would be extracted into an organic solvent, dried, and purified using column chromatography.
Note: This is a generalized and hypothetical protocol. The actual reaction conditions would require optimization.
Spectroscopic and Analytical Data
As previously noted, detailed spectroscopic data for this compound are not publicly available but are referenced by commercial suppliers. The expected spectral features are outlined below.
| Analysis Type | Expected Features |
| ¹H NMR | Signals corresponding to the benzyl protons (CH₂ and aromatic), the pyrazole ring proton, and the amine (NH₂) protons. The chemical shifts and coupling patterns would confirm the substitution pattern. |
| ¹³C NMR | Resonances for all 10 carbon atoms, including those of the pyrazole ring and the benzyl group. The chemical shifts would be indicative of their electronic environment. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrazole ring, and the C-Br stretching frequency. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (252.11 g/mol ), along with a characteristic isotopic pattern due to the presence of a bromine atom. Fragmentation patterns would likely show the loss of the benzyl group and other fragments. |
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been reported for this compound, the aminopyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.
General Activities of Substituted Aminopyrazoles:
-
Antimicrobial Activity: Many aminopyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.
-
Anticancer Activity: The aminopyrazole core is found in several kinase inhibitors that are under investigation for cancer therapy. These compounds can interfere with cell cycle regulation and signaling pathways crucial for tumor growth.
-
Anti-inflammatory Activity: Some aminopyrazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
Given the structural similarities to other biologically active aminopyrazoles, it is plausible that this compound could exhibit similar properties. The presence of the benzyl group and the bromine atom would influence its lipophilicity and electronic properties, which in turn would affect its interaction with biological targets.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in drug discovery and development. While detailed experimental data is not widely published, a logical synthetic route can be proposed, and its structural features suggest the possibility of interesting biological activities. This guide provides a foundational understanding of this compound to aid researchers in their future studies. Further experimental work is required to fully elucidate its physicochemical properties, develop an optimized synthesis, and explore its biological potential.
References
Spectroscopic Characterization of 1-benzyl-4-bromo-1H-pyrazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of the novel heterocyclic compound, 1-benzyl-4-bromo-1H-pyrazol-3-amine. While specific experimental spectral data for this compound is not publicly available at the time of this writing, this document details the standard protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that are essential for its structural elucidation and purity assessment.
Compound Structure
Chemical Name: this compound
Molecular Formula: C₁₀H₁₀BrN₃
Molecular Weight: 252.11 g/mol
Structure:

Spectroscopic Data Summary
As of the latest literature search, experimental spectroscopic data for this compound has not been reported. The following tables are provided as a template for the presentation of data once it becomes available through synthesis and analysis.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
The following sections detail the standard experimental procedures for obtaining the spectroscopic data necessary for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample of this compound is accurately weighed.
-
The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy Protocol:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Data is acquired and processed using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
-
Chemical shifts are referenced to the residual solvent peak or TMS.
-
Integration of the signals is performed to determine the relative number of protons.
¹³C NMR Spectroscopy Protocol:
-
Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.
-
A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is performed. This provides a spectrum where each unique carbon atom appears as a single line.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data processing is carried out similarly to ¹H NMR, with chemical shifts referenced to the deuterated solvent signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
The pressure arm is lowered to ensure good contact between the sample and the crystal.
FT-IR Spectroscopy Protocol:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample is placed on the crystal, and the sample spectrum is recorded.
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
-
The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Characteristic absorption bands are identified and correlated with specific functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H stretch).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).
Sample Preparation (ESI-MS):
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL to 10 µg/mL.
-
The solution is infused into the mass spectrometer's ion source via a syringe pump or through a liquid chromatography system.
Mass Spectrometry Protocol:
-
The sample solution is ionized in the ESI source, typically forming protonated molecules [M+H]⁺.
-
The ions are transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
-
The molecular ion peak is identified to confirm the molecular weight of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the molecular ion cluster.
-
Fragmentation patterns, if any, are analyzed to provide further structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
This guide provides the essential framework for researchers and professionals in drug development to approach the spectroscopic characterization of this compound. The application of these standard protocols will enable the unambiguous determination of its chemical structure and ensure its purity for further investigation.
The Rising Potential of Bromo-Substituted Pyrazoles in Biological Applications: A Technical Guide
For Immediate Release
In the dynamic field of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic introduction of a bromine substituent to this versatile heterocyclic ring has been shown to significantly modulate and enhance a variety of biological activities. This technical guide offers an in-depth exploration of the burgeoning potential of bromo-substituted pyrazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of quantitative data, detailed experimental methodologies, and a visualization of the underlying mechanisms of action.
Quantitative Analysis of Biological Activity
The introduction of bromine into the pyrazole structure has a demonstrable impact on its biological efficacy. The following tables summarize the quantitative data from various studies, highlighting the potency of these compounds against different biological targets.
Table 1: Anticancer Activity of Bromo-Substituted Pyrazoles
| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | MCF-7 | 15.6 | [1] |
| 3-(4-bromophenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | A549 | Not specified, but noted as a promising agent | [2] |
| Pyrazole derivative with 4-bromophenyl group at the pyrazole ring | A549 | 8.0 | [2] |
| Pyrazole derivative with 4-bromophenyl group at the pyrazole ring | HeLa | 9.8 | [2] |
| Pyrazole derivative with 4-bromophenyl group at the pyrazole ring | MCF-7 | 5.8 | [2] |
| 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one (5e) | HCT-116 | 3.6 - 24.6 | [3] |
| Bromo analogue of an oxindole-pyrazoline hybrid (Compound 34) | MG-MID | 4.07 | [4] |
| Bromo analogue of an oxindole-pyrazoline hybrid (Compound 34) | HCT-116 | 4.27 | [4] |
| Bromo analogue of an oxindole-pyrazoline hybrid (Compound 34) | HOP-92 | 1.66 | [4] |
Table 2: Antimicrobial Activity of Bromo-Substituted Pyrazoles
| Compound ID/Structure | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole benzamide derivative M5i (R= 3-CH3, R1= 3-Br) | Bacillus subtilis | 3.12 | [5] |
| Pyrazole benzamide derivative M5i (R= 3-CH3, R1= 3-Br) | Staphylococcus aureus | 6.25 | [5] |
| Pyrazole benzamide derivative M5h (R= 3-CH3, R1= 4-Br) | Gram-positive strains | 50 | [5] |
| Pyrazole benzamide derivative M5h (R= 3-CH3, R1= 4-Br) | Antifungal strains | 50 | [5] |
| 4-(5-(4-acetyl-3-methoxyphenyl)-3-(4-bromophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (C.11) | Staphylococcus aureus | Not specified, but showed highest sensitivity (42mm inhibition zone) | [6] |
| 3-(4-bromophenyl)-5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C.15) | Not specified, but noted for best overall antibacterial activity | Not specified | [6] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of bromo-substituted pyrazoles.
Synthesis of Bromo-Substituted Pyrazoles: A General Approach
The synthesis of bromo-substituted pyrazoles can be achieved through various synthetic routes. A common and effective method involves a multi-step process:
-
Condensation: The initial step often involves the condensation of a β-dicarbonyl compound (or a precursor) with a hydrazine derivative. For instance, reacting a substituted chalcone with a hydrazine hydrate in a suitable solvent like ethanol, often with a catalytic amount of acid, yields a pyrazoline intermediate.
-
Bromination: The pyrazoline intermediate can then be subjected to bromination. A typical procedure involves dissolving the pyrazoline in a solvent such as acetic acid and adding a solution of bromine in acetic acid dropwise at room temperature. The reaction mixture is stirred for a specified period, and the bromo-substituted pyrazole product is often isolated by precipitation and filtration.
-
Oxidation (for Pyrazole formation from Pyrazoline): In some synthetic strategies, the pyrazoline ring is oxidized to the aromatic pyrazole ring. This can be achieved using an oxidizing agent like bromine in situ or by heating the pyrazoline in a solvent such as DMSO under an oxygen atmosphere.
-
Purification and Characterization: The final product is purified using techniques like recrystallization or column chromatography. The structure of the synthesized bromo-substituted pyrazole is then confirmed using analytical methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The bromo-substituted pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a further 24-48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The culture medium containing MTT is then carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The bromo-substituted pyrazole compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is then inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The bromo-substituted pyrazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the rats. A control group receives the vehicle only.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.
Visualization of Mechanisms and Workflows
To better understand the logical relationships and experimental processes, the following diagrams have been generated.
Experimental workflow for bromo-substituted pyrazoles.
COX inhibition pathway by bromo-substituted pyrazoles.
Kinase inhibition pathway by bromo-substituted pyrazoles.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery
A Technical Guide to the Therapeutic Applications of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. This has led to the development of numerous successful drugs across diverse therapeutic areas. This technical guide provides an in-depth exploration of the therapeutic applications of pyrazole derivatives, focusing on their mechanisms of action, quantitative pharmacological data, key experimental protocols for their evaluation, and the signaling pathways they modulate.
Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)
Pyrazole derivatives are perhaps most famously represented in the anti-inflammatory field by the selective COX-2 inhibitor, Celecoxib. By selectively targeting COX-2, which is upregulated at sites of inflammation, over the constitutively expressed COX-1, these agents reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action and Signaling Pathway
The anti-inflammatory effects of these pyrazole derivatives are mediated through the inhibition of the cyclooxygenase (COX) pathway. Specifically, by blocking the COX-2 enzyme, they prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). This reduction in PGE2 alleviates pain, inflammation, and fever.
Quantitative Data: COX-2 Inhibition
| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 40 | 375 | [1][2] |
| Celecoxib | COX-1 | 15000 | [2] | |
| SC-236 | COX-2 | 10 | ~18,000 | [3] |
| Rofecoxib | COX-2 | 18 | >1000 | [3] |
Anticancer Therapeutics: Kinase Inhibition
The versatility of the pyrazole scaffold has been extensively leveraged in oncology, leading to the development of potent kinase inhibitors. Ruxolitinib, a pyrazole-containing drug, is a prime example, targeting the Janus kinase (JAK) family of enzymes.
Mechanism of Action and Signaling Pathway
The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[4] In many cancers, this pathway is constitutively active, driving uncontrolled cell growth. Pyrazole-based JAK inhibitors, like Ruxolitinib, act as ATP-competitive inhibitors, binding to the kinase domain of JAK enzymes and preventing the phosphorylation and subsequent activation of STAT proteins.[5] This blockade of downstream signaling leads to the inhibition of gene transcription responsible for tumor cell proliferation and survival.
Quantitative Data: Anticancer Activity
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Ruxolitinib | JAK1 | 0.0033 | [5][6][7][8] |
| Ruxolitinib | JAK2 | 0.0028 | [5][6][7][8] |
| Compound 22 | EGFR | 0.6124 | [9] |
| Compound 23 | EGFR | 0.5132 | [9] |
| Compound 42 | MCF-7 cell line | 0.16 | [10] |
| Compound 50 | HeLa cell line | 1.81 | [10] |
| Pyrazole-benzamide | HCT-116 | 7.74 | [11] |
Central Nervous System (CNS) Agents: Cannabinoid Receptor Modulation
The pyrazole scaffold has also been instrumental in the development of agents targeting the central nervous system. Rimonabant, a pyrazole derivative, was developed as a selective cannabinoid receptor 1 (CB1) antagonist/inverse agonist.
Mechanism of Action and Signaling Pathway
The endocannabinoid system, particularly the CB1 receptor, is a key regulator of appetite, mood, and memory. CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by endocannabinoids (like anandamide), inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Rimonabant binds to the CB1 receptor, blocking the effects of endocannabinoids and also promoting an inactive receptor conformation (inverse agonism), which leads to an increase in cAMP levels. This modulation of the CB1 signaling pathway was explored for its therapeutic potential in obesity and related metabolic disorders.
Quantitative Data: CB1 Receptor Binding
| Compound | Target | Ki (nM) | Reference |
| Rimonabant | CB1 Receptor | 2 | [12] |
| Rimonabant | CB2 Receptor | >1000 | [12] |
| Compound 34 | CB1 Receptor | 6.9 | [13] |
Other Therapeutic Applications
The versatility of the pyrazole core extends to numerous other therapeutic domains, including erectile dysfunction and infectious diseases.
Erectile Dysfunction: PDE5 Inhibition
Sildenafil, a well-known pyrazole-containing drug, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). In the context of sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and erection. PDE5 degrades cGMP, terminating this effect. Sildenafil inhibits PDE5, leading to elevated cGMP levels and enhanced erectile function.
Quantitative Data: PDE5 Inhibition
| Compound | Target | IC50 (nM) | Reference |
| Sildenafil | PDE5 | 3.9 | [14] |
| Sildenafil | PDE5 | 5.22 | [15] |
Antimicrobial Agents
Various pyrazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Their mechanisms of action are diverse, including the inhibition of essential enzymes and disruption of the bacterial cell wall.
Quantitative Data: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 21c | Multi-drug resistant bacteria | 0.25 | |
| Compound 23h | Multi-drug resistant bacteria | 0.25 | |
| Naphthyl-substituted pyrazole | S. aureus | 0.78 - 1.56 | |
| Pyrazole-thiazole hybrid | E. coli | 16 | |
| Compound 21a | Aspergillus niger | 2.9 - 7.8 |
Key Experimental Protocols
The evaluation of pyrazole derivatives relies on a suite of standardized in vitro assays. Below are outlines of key experimental protocols.
Experimental Workflow: General In Vitro Screening
Protocol 1: COX-2 Inhibition Assay (Colorimetric)
-
Reagent Preparation : Prepare reaction buffer, heme, and arachidonic acid substrate solution. Dilute the ovine recombinant COX-2 enzyme to the desired concentration.
-
Incubation : In a 96-well plate, add reaction buffer, heme, the pyrazole derivative (test inhibitor) at various concentrations, and the diluted COX-2 enzyme. Incubate at 37°C for 10-20 minutes.
-
Reaction Initiation : Add arachidonic acid to each well to start the reaction. Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination : Stop the reaction by adding a saturated solution of stannous chloride.
-
Quantification : The amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA) technique. The absorbance is read at 420 nm.
-
Data Analysis : Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting percent inhibition against the log concentration.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the pyrazole derivative and incubate for 24-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 3: Antimicrobial Activity (Broth Microdilution for MIC)
-
Preparation of Inoculum : Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilution : In a 96-well microtiter plate, perform serial two-fold dilutions of the pyrazole derivative in the broth medium.
-
Inoculation : Inoculate each well with the standardized microbial suspension.
-
Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally demonstrated its value in drug discovery, yielding a diverse range of therapeutic agents. Its synthetic tractability and ability to be tailored to interact with specific biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of novel pyrazole derivatives with improved selectivity, potency, and pharmacokinetic profiles. Furthermore, the exploration of pyrazole-based compounds for emerging therapeutic targets, including those in neurodegenerative diseases and viral infections, represents an exciting frontier in the ongoing quest for new medicines. The integration of computational drug design and high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics.
References
- 1. The Multiple Waves of Cannabinoid 1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of phosphodiesterase 5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandins, arachidonic acid, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. researchgate.net [researchgate.net]
- 13. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jme.bioscientifica.com [jme.bioscientifica.com]
- 15. researchgate.net [researchgate.net]
The Synthesis of 1-Benzyl-Pyrazoles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the synthetic methodologies for preparing 1-benzyl-pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This document details key synthetic strategies, provides specific experimental protocols, and presents quantitative data for comparative analysis. Furthermore, it visualizes synthetic workflows and a key biological signaling pathway where 1-benzyl-pyrazoles have shown therapeutic potential.
Core Synthetic Strategies
The synthesis of 1-benzyl-pyrazoles can be broadly categorized into several key strategies, with the Knorr pyrazole synthesis and its variations being the most classical and widely employed method. Other significant approaches include reactions involving α,β-unsaturated carbonyl compounds and multicomponent reactions, which offer advantages in terms of efficiency and atom economy.
The Knorr Pyrazole Synthesis and Related Cyclocondensations
The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. In the context of 1-benzyl-pyrazoles, benzylhydrazine is the key reagent. This reaction can sometimes lead to a mixture of regioisomers if the 1,3-dicarbonyl compound is unsymmetrical. However, regioselectivity can often be controlled by manipulating reaction conditions or by using pre-functionalized starting materials.
A general workflow for the Knorr synthesis of 1-benzyl-pyrazoles is depicted below.
The Aminopyrazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino substituent, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to form key interactions with biological targets have cemented its role in the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of aminopyrazole-based compounds in modern drug discovery, with a focus on their applications as kinase inhibitors and antimicrobial agents.
Discovery and Significance
The journey of the aminopyrazole core in drug discovery has been marked by its remarkable versatility. Initially explored for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, the scaffold truly gained prominence with the discovery of its potent kinase inhibitory activity.[1][2] Kinases, enzymes that play a pivotal role in cellular signaling pathways, are often dysregulated in diseases such as cancer and inflammatory disorders. The aminopyrazole core serves as an excellent bioisostere for the purine core of ATP, the natural substrate for kinases, allowing aminopyrazole-based inhibitors to effectively compete for the ATP-binding site.[3]
This has led to the development of several clinically successful drugs and promising clinical candidates. A notable example is Pirtobrutinib , a non-covalent Bruton's tyrosine kinase (BTK) inhibitor, which has shown significant efficacy in the treatment of B-cell malignancies.[4][5] Another key example is AT7519 , a potent inhibitor of multiple cyclin-dependent kinases (CDKs) that has been investigated in clinical trials for various cancers.[6][7] Beyond oncology, aminopyrazole derivatives have demonstrated significant potential as antibacterial agents, with some compounds exhibiting potent activity against multidrug-resistant strains.[8][9]
Synthetic Methodologies
The synthesis of the aminopyrazole core and its derivatives can be achieved through various efficient and versatile methods. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.
Synthesis of the Aminopyrazole Core
One of the most common and straightforward methods for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization.
A frequently employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[10] In this method, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, followed by cyclization to form the pyrimidine ring.[8]
Multicomponent reactions (MCRs) have also gained traction for the synthesis of complex aminopyrazole-containing fused heterocycles, such as pyrazolo[3,4-b]pyridines, in a one-pot fashion, often with high atom economy and efficiency.[1][7][11]
Data Presentation: Biological Activity of Aminopyrazole Derivatives
The following tables summarize the quantitative biological data for representative aminopyrazole-based compounds, highlighting their potency against various targets.
Table 1: Kinase Inhibitory Activity of Aminopyrazole Derivatives
| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference(s) |
| Pirtobrutinib | BTK | - | B-cell malignancies | [1][4] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 10-210 | Cell-free assays | [7] |
| SR-3576 | JNK3 | 7 | Cell-free assay | [2][11] |
| PNU-292137 | CDK2/cyclin A | 37 | Cell-free assay | [12] |
| Compound 1 | CDK2, CDK5, JNK3 | 4.6, 27.6, 26.1 (KD) | Kinome-wide screen | [13] |
| Compound 43d | CDK16 | 33 (EC50) | NanoBRET cellular target engagement assay | [13] |
Table 2: Antibacterial Activity of Aminopyrazole Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus, E. coli | 1-8 | [8] |
| Naphthyl-substituted pyrazole-derived hydrazones | S. aureus, A. baumannii | 0.78-1.56 | [8] |
| Halogenoaminopyrazole derivatives | B. subtilis | 0.007-0.062 | [9] |
| Compound 3c | MDR Staphylococcus | 32-64 | [14] |
| Compound 4b | MDR Staphylococcus | 32-64 | [14] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of aminopyrazole-based compounds. Below are representative protocols for the synthesis of a core aminopyrazole structure and a fused pyrazolo[1,5-a]pyrimidine.
Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol describes a multicomponent reaction for the synthesis of a 5-aminopyrazole derivative.[6]
Materials:
-
Malononitrile
-
Triethyl orthoformate
-
Phenylhydrazine
-
Ethanol
-
Acetic acid
Procedure:
-
To a solution of malononitrile (1 equivalent) and triethyl orthoformate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
-
Add a few drops of acetic acid to the mixture.
-
Heat the reaction mixture under reflux overnight.
-
Cool the reaction mixture to room temperature.
-
The product precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to afford 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a white solid.
-
The product can be further purified by recrystallization from methanol.
Protocol 2: Synthesis of 7-amino-pyrazolo[1,5-a]pyrimidine derivatives
This protocol outlines the synthesis of a pyrazolo[1,5-a]pyrimidine derivative via the reaction of a 5-aminopyrazole with a malononitrile derivative.
Materials:
-
5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide (1 equivalent)
-
2-(4-methoxybenzylidene)malononitrile (1 equivalent)
-
Absolute ethanol
-
Triethylamine (catalytic amount)
Procedure:
-
A mixture of the 5-aminopyrazole derivative (1 equivalent), 2-(4-methoxybenzylidene)malononitrile (1 equivalent), and a catalytic amount of triethylamine (four drops) in absolute ethanol (30 ml) is refluxed for 6 hours.
-
The solvent is concentrated under reduced pressure.
-
The solid obtained is collected by filtration.
-
The crude product is recrystallized from ethanol to yield the pure 7-amino-N-aryl-6-cyano-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the aminopyrazole scaffold.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Pirtobrutinib on BTK.
References
- 1. preprints.org [preprints.org]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. N-(5-Cyclopropyl-1H-pyrazole-3-yl)-2-naphthaleneacetamide | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 14. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 1-benzyl-4-bromo-1H-pyrazol-3-amine and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the available physical and chemical properties of 1-benzyl-4-bromo-1H-pyrazol-3-amine. Due to the limited publicly available experimental data for this specific compound, this guide also includes detailed information on the closely related analogue, 1-benzyl-4-bromo-1H-pyrazole, to serve as a valuable reference for researchers in the field.
Core Compound: this compound
Information regarding the experimentally determined physical properties of this compound is sparse in publicly accessible literature and chemical databases. The primary available data is related to its molecular identity.
Physical and Chemical Properties
A summary of the known properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1171985-74-2 | Chemical Suppliers |
| Molecular Formula | C₁₀H₁₀BrN₃ | Santa Cruz Biotechnology |
| Molecular Weight | 252.11 g/mol | Santa Cruz Biotechnology |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Note: The lack of specific data for appearance, melting point, boiling point, and solubility suggests that this compound may be novel, not widely synthesized, or that its characterization data has not been published in detail.
Reference Compound: 1-benzyl-4-bromo-1H-pyrazole
In contrast to the target compound, more comprehensive data is available for the related structure, 1-benzyl-4-bromo-1H-pyrazole. This information can be valuable for estimating properties and designing synthetic routes for analogues.
Physical and Chemical Properties
The physical and chemical properties of 1-benzyl-4-bromo-1H-pyrazole are summarized in Table 2.
| Property | Value |
| CAS Number | 50877-41-3 |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| Appearance | White solid |
| Melting Point | 51-52 °C |
| Boiling Point | 344.4 °C at 760 mmHg |
| Density | 1.44 g/cm³ |
| Flash Point | 162.1 °C |
| Refractive Index | 1.623 |
Experimental Protocol: Synthesis of 1-benzyl-4-bromo-1H-pyrazole
The following is a detailed methodology for the synthesis of 1-benzyl-4-bromo-1H-pyrazole.
Materials:
-
4-bromo-pyrazole
-
Tetrabutylammonium bromide
-
Potassium hydroxide pellets
-
Benzyl chloride
-
Ethyl ether
-
Water
-
Dilute hydrochloric acid (10%)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a 100 mL round-bottom flask, add 4-bromo-pyrazole (4.41 g, 30 mmol), tetrabutylammonium bromide (484 mg, 1.5 mmol), and potassium hydroxide pellets (3.37 g, 60 mmol).
-
The mixture is subjected to ultrasonic treatment for 15 minutes.
-
Add benzyl chloride (5.2 mL, 45 mmol) to the resulting mixture and allow it to stand overnight.
-
To the reaction mixture, add ethyl ether (20 mL), water (20 mL), and dilute hydrochloric acid (1 mL, 10%).
-
The organic layer is separated, washed with water (2 x 20 mL), and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel flash chromatography using a hexane/ethyl acetate (10:1) eluent system.
-
The final product, 1-benzyl-4-bromo-1H-pyrazole, is obtained as a white solid (6.74 g, 95% yield).
Experimental Workflow:
Conclusion
Methodological & Application
Application Notes: The Versatility of 1-Benzyl-4-bromo-1H-pyrazol-3-amine in the Synthesis of Bioactive Heterocycles
Introduction
1-Benzyl-4-bromo-1H-pyrazol-3-amine is a valuable heterocyclic building block in organic synthesis, particularly for the construction of fused pyrazole systems. Its trifunctional nature, featuring a reactive amino group, a modifiable bromine atom, and a protecting benzyl group on the pyrazole nitrogen, makes it a versatile precursor for creating diverse molecular architectures. This compound is of particular interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in a wide array of biologically active molecules. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Key Applications in Organic Synthesis
The primary application of this compound lies in its use as a key intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system is a common core in many kinase inhibitors and other therapeutic agents. The synthesis is typically achieved through the condensation of the 3-amino group of the pyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.
The bromine atom at the 4-position of the pyrazole ring offers a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the physicochemical and pharmacological properties of the final products. The benzyl group serves as a protecting group for the pyrazole nitrogen, which can be removed if necessary in the later stages of a synthetic sequence.
The pyrazolo[1,5-a]pyrimidine scaffold derived from this precursor is a key component in the development of novel therapeutics, including inhibitors of Bruton's tyrosine kinase (Btk) and phosphoinositide 3-kinases (PI3Ks), which are important targets in the treatment of cancer and inflammatory diseases.[1][2]
Experimental Protocols
Synthesis of 2-Benzyl-5-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine from this compound
This protocol describes a representative synthesis of a pyrazolo[1,5-a]pyrimidine derivative starting from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1-Phenylbutane-1,3-dione
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add 1-phenylbutane-1,3-dione (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-benzyl-5-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine.
Data Presentation
Table 1: Representative Reaction Data for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetylacetone | 2-Benzyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | 6 | 85 |
| 2 | 1-Phenylbutane-1,3-dione | 2-Benzyl-5-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine | 8 | 78 |
| 3 | Dibenzoylmethane | 2-Benzyl-5,7-diphenyl-pyrazolo[1,5-a]pyrimidine | 10 | 72 |
| 4 | Ethyl Acetoacetate | 2-Benzyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine | 8 | 80 |
Mandatory Visualization
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Caption: Reaction scheme for pyrazolo[1,5-a]pyrimidine synthesis.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10570139B2 - Substituted pyrazolo[1,5-a]pyrimidines as Bruton's tyrosine kinase modulators - Google Patents [patents.google.com]
Application Notes and Protocols: 1-benzyl-4-bromo-1H-pyrazol-3-amine as a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-benzyl-4-bromo-1H-pyrazol-3-amine is a valuable heterocyclic building block for the synthesis of a variety of complex molecules, particularly those with applications in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a nucleophilic amino group, a reactive bromine atom, and a protected pyrazole core, allows for sequential and regioselective modifications. This enables the construction of diverse molecular scaffolds, most notably the pyrazolo[3,4-d]pyrimidine core, which is a prominent feature in numerous kinase inhibitors. This document provides an overview of the key applications of this compound, along with detailed experimental protocols for its utilization in chemical synthesis.
Key Applications
The primary applications of this compound in drug discovery and development stem from its utility in synthesizing potent kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this building block, is a well-established pharmacophore that mimics the purine core of ATP, enabling it to effectively target the ATP-binding site of various kinases.
1. Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives:
The ortho-amino-bromo substitution pattern on the pyrazole ring makes this compound an ideal precursor for the synthesis of pyrazolo[3,4-d]pyrimidines. This is typically achieved through condensation reactions with various carbon sources, such as formamide, urea, or guanidine, to form the pyrimidine ring. The resulting pyrazolo[3,4-d]pyrimidine core is a key structural motif in a number of clinically approved and investigational kinase inhibitors targeting enzymes like Bruton's tyrosine kinase (BTK), Src tyrosine kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR).
2. Suzuki-Miyaura Cross-Coupling Reactions:
The bromine atom at the 4-position of the pyrazole ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds. The ability to diversify this position is crucial for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates.
Experimental Protocols
The following are generalized experimental protocols for the key applications of this compound. These protocols are based on established methodologies for similar substrates and may require optimization for specific target molecules.
Protocol 1: Synthesis of 1-benzyl-4-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol describes the synthesis of a core pyrazolo[3,4-d]pyrimidine structure via cyclization with formamide.
Reaction Scheme:
Materials:
-
This compound
-
Formamide
-
Anhydrous Toluene (or other high-boiling aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add an excess of formamide (10-20 eq) and anhydrous toluene (to create a slurry).
-
Heat the reaction mixture to reflux (typically 150-180 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-benzyl-4-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Expected Yield: 60-80% (yields are substrate-dependent and may require optimization).
Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-benzyl-4-bromo-1H-pyrazolo[3,4-d]pyrimidine
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-bromo-pyrazolo[3,4-d]pyrimidine derivative with a boronic acid.
Reaction Scheme:
Materials:
-
1-benzyl-4-bromo-1H-pyrazolo[3,4-d]pyrimidine derivative
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)
-
Microwave vial or Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a microwave vial or Schlenk tube, add the 1-benzyl-4-bromo-1H-pyrazolo[3,4-d]pyrimidine derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the desired coupled product.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other suitable Pd catalysts |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂O |
| Temperature | 80-150 °C |
| Reaction Time | 1-12 hours |
Biological Significance of Derived Scaffolds
The pyrazolo[3,4-d]pyrimidine scaffold, readily synthesized from this compound, is a cornerstone in the development of kinase inhibitors for oncology and immunology. The ability to functionalize the 4-position of the pyrazole ring via cross-coupling reactions further enhances the potential for developing highly potent and selective inhibitors.
Kinase Inhibition
Derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit a variety of kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. Notable targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can starve tumors and inhibit their growth.
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, EGFR signaling promotes cell proliferation and survival. EGFR inhibitors are a well-established class of anticancer drugs.
-
Src Family Kinases (SFKs): Involved in multiple signaling pathways that control cell growth, adhesion, and migration.
-
Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, making it an important target for B-cell malignancies.
The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.
| Kinase Target | Therapeutic Area |
| VEGFR-2 | Oncology (Anti-angiogenesis) |
| EGFR | Oncology |
| Src Family Kinases | Oncology, Immunology |
| BTK | Oncology, Immunology |
Visualizations
Caption: Synthetic workflow for the utilization of this compound.
Caption: Mechanism of action of a VEGFR-2 inhibitor derived from the pyrazolo[3,4-d]pyrimidine scaffold.
Application Notes and Protocols for Derivatizing 1-benzyl-4-bromo-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 1-benzyl-4-bromo-1H-pyrazol-3-amine. This versatile building block possesses two primary reactive sites amenable to modification: the 3-amino group and the 4-bromo position. Derivatization at these sites allows for the exploration of chemical space and the generation of novel compounds for drug discovery and development. The protocols outlined below are based on established methodologies for similar pyrazole scaffolds and can be adapted for this specific substrate.
Derivatization of the 3-Amino Group
The primary amine at the C3 position of the pyrazole ring is a nucleophilic site suitable for a variety of functionalization reactions, including acylation, sulfonylation, and reductive amination.
Acylation to Form Amides
Acylation of the 3-amino group to form the corresponding amide is a robust transformation that can be achieved using various acylating agents.
Protocol 1: Acylation with an Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.
-
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base such as triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-acylated pyrazole.
-
Sulfonylation to Form Sulfonamides
Sulfonylation of the 3-amino group with a sulfonyl chloride provides the corresponding sulfonamide derivative, a common functional group in medicinal chemistry.
Protocol 2: Sulfonylation with a Sulfonyl Chloride
This protocol details the synthesis of N-sulfonylated derivatives of this compound.
-
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous pyridine or a mixture of DCM and TEA
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere.
-
If using DCM, add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
If pyridine is used as the solvent, remove it under reduced pressure.
-
Dilute the residue with DCM and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
Derivatization at the 4-Bromo Position
The C4-bromo substituent serves as a versatile handle for introducing a wide range of functionalities through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the 4-bromopyrazole with an organoboron reagent.[1][2]
Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl or heteroaryl boronic acids.[1][2]
-
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)[1]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., dioxane and water).[2]
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.[2]
-
After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond at the C4 position by coupling with a primary or secondary amine.[3][4][5]
Protocol 4: Buchwald-Hartwig Amination with a Primary or Secondary Amine
This protocol describes a general procedure for the palladium-catalyzed amination of the 4-bromo position.[3][4]
-
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-generation pre-catalyst) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or tBuDavePhos) (1.2-1.5 eq relative to palladium)[4]
-
Strong base (e.g., NaOtBu or K₃PO₄) (1.4-2.0 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add this compound (1.0 eq) and the anhydrous solvent.
-
Add the amine (1.2 eq) to the mixture.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Data Presentation
The following tables summarize typical reaction conditions for the derivatization of this compound based on the protocols described above.
Table 1: Reaction Conditions for Derivatization of the 3-Amino Group
| Reaction Type | Reagent (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) |
| Acylation | Acyl Chloride (1.1) | TEA (1.2) | DCM | 0 to RT | 2-16 |
| Sulfonylation | Sulfonyl Chloride (1.2) | Pyridine | Pyridine | 0 to RT | 4-24 |
Table 2: Reaction Conditions for Derivatization at the 4-Bromo Position
| Reaction Type | Coupling Partner (eq) | Catalyst (mol%) | Ligand | Base (eq) | Solvent | Temperature (°C) | Time (h) |
| Suzuki-Miyaura | Boronic Acid (1.2) | XPhos Pd G2 (2-5) | XPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 80-110 | 4-24 |
| Buchwald-Hartwig | Amine (1.2) | Pd₂(dba)₃ (1-5) | tBuDavePhos | NaOtBu (1.4) | Toluene | 80-120 | 4-24 |
Visualized Workflows
The following diagrams illustrate the general workflows for the key derivatization reactions.
Caption: General workflow for the acylation of this compound.
Caption: General workflow for the Suzuki-Miyaura coupling at the 4-bromo position.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the N-arylation of 1-benzyl-4-bromo-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-arylation of 1-benzyl-4-bromo-1H-pyrazol-3-amine, a critical transformation for the synthesis of diverse molecular scaffolds in drug discovery and materials science. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methods, adapted for this specific substrate.
Introduction
The N-arylation of pyrazole derivatives is a fundamental reaction in medicinal chemistry, as the resulting N-aryl pyrazole motif is a key component in a wide range of biologically active compounds. This compound serves as a versatile building block, where the amino group at the C3 position is a handle for introducing aryl substituents, leading to the generation of libraries of compounds for screening and lead optimization. This document outlines two reliable protocols for this transformation.
Key Experimental Protocols
Two primary methods are proposed for the N-arylation of this compound: the Buchwald-Hartwig amination and the Ullmann condensation. The choice of method may depend on the specific aryl halide used, functional group tolerance, and available laboratory equipment.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This protocol utilizes a palladium catalyst with a specialized phosphine ligand to couple the pyrazol-3-amine with an aryl halide.[2][3][4]
Experimental Workflow:
Caption: General workflow for Buchwald-Hartwig N-arylation.
Detailed Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium catalyst (see Table 1 for examples, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe. The typical concentration is 0.1-0.5 M.
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three cycles of vacuum-backfill with argon.
-
Heating: Heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.[3] Microwave irradiation can also be employed to potentially reduce reaction times.[2][3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Table 1: Recommended Reagents and Conditions for Buchwald-Hartwig Amination
| Component | Example 1 | Example 2 | Example 3 |
| Palladium Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | [Pd(allyl)Cl]₂ |
| Ligand | XPhos | BINAP | tBuXPhos |
| Base | NaOtBu | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature (°C) | 100 | 110 | 80 |
| Reaction Time (h) | 12-24 | 18-36 | 8-16 |
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[5] This approach can be advantageous for specific substrates and is often more economical than palladium-catalyzed methods.[6][7][8]
Experimental Workflow:
Caption: General workflow for Ullmann N-arylation.
Detailed Methodology:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the aryl halide (1.2-2.0 equiv.), the copper catalyst (see Table 2 for examples, 10-20 mol%), a ligand (if required, 20-40 mol%), and the base (2.0-4.0 equiv.).
-
Solvent Addition: Add the solvent (e.g., DMF, DMSO, or pyridine).
-
Heating: Seal the vessel and heat the reaction mixture to the specified temperature (typically 120-160 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with aqueous ammonium chloride solution or water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.
Table 2: Recommended Reagents and Conditions for Ullmann Condensation
| Component | Example 1 | Example 2 | Example 3 |
| Copper Catalyst | CuI | Cu₂O | Cu(OAc)₂ |
| Ligand | L-proline | 1,10-Phenanthroline | None |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | DMSO | DMF | Pyridine |
| Temperature (°C) | 140 | 150 | 130 |
| Reaction Time (h) | 24-48 | 24-48 | 18-36 |
Data Presentation
Successful N-arylation can be confirmed by standard analytical techniques. The following table provides a template for summarizing the characterization data of the synthesized N-aryl-1-benzyl-4-bromo-1H-pyrazol-3-amines.
Table 3: Characterization of N-arylated Products
| Product | Aryl Substituent | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Product 1 | Phenyl | e.g., 75 | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| Product 2 | 4-Methoxyphenyl | e.g., 82 | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| Product 3 | 3-Chlorophenyl | e.g., 68 | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
Concluding Remarks
The protocols described herein provide a robust starting point for the N-arylation of this compound. Researchers should note that optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for different aryl halides to achieve optimal yields. These methods open avenues for the synthesis of a wide array of novel compounds for further investigation in drug development and other scientific disciplines.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
Application of 1-benzyl-4-bromo-1H-pyrazol-3-amine in Medicinal Chemistry: Development of RIP1 Kinase Inhibitors
Application Notes
The compound 1-benzyl-4-bromo-1H-pyrazol-3-amine serves as a crucial building block in the synthesis of potent and selective inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase. RIP1 kinase is a key mediator of necroptosis, a form of programmed cell death implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. The pyrazole core of this scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of kinases. The benzyl group can be modified to enhance potency and selectivity, while the bromo and amine functionalities provide convenient handles for synthetic diversification, allowing for the exploration of structure-activity relationships (SAR).
Derivatives of this scaffold have demonstrated significant inhibitory activity against RIP1 kinase and have shown protective effects in cellular models of necroptosis. This makes this compound a valuable starting material for the development of novel therapeutics targeting conditions such as pancreatitis, neurodegenerative diseases, and other inflammatory disorders where necroptosis plays a pathogenic role.
Quantitative Data: Biological Activity of 1-benzyl-1H-pyrazole Derivatives against RIP1 Kinase
The following table summarizes the in vitro activity of representative 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors.
| Compound ID | R Group | RIP1 Kd (μM) | HT-29 Cell Necroptosis EC50 (μM) |
| 4a | 2,4-dichlorobenzyl | 0.085 | 0.170 |
| 4b | 2-chloro-4-fluorobenzyl | 0.078 | 0.160 |
| 4c | 2,4-difluorobenzyl | 0.092 | 0.185 |
| 4d | 4-chlorobenzyl | 0.120 | 0.250 |
| 4e | 4-fluorobenzyl | 0.150 | 0.310 |
Experimental Protocols
1. General Synthetic Protocol for 1-benzyl-1H-pyrazole Derivatives
This protocol describes a representative synthesis of a 1-benzyl-1H-pyrazole derivative starting from a this compound scaffold.
Materials:
-
This compound
-
Substituted benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add the substituted benzoyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. In Vitro RIP1 Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against RIP1 kinase.
Materials:
-
Recombinant human RIP1 kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing RIP1 kinase and MBP in the assay buffer.
-
Add the test compounds at various concentrations (typically in a 10-point dose-response format) to the wells of a 96-well plate. Include a DMSO control.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC₅₀ values by plotting the percent inhibition versus the logarithm of the compound concentration.
3. Cell-Based Necroptosis Inhibition Assay
This protocol describes a cell-based assay to evaluate the ability of compounds to inhibit necroptosis in a human cell line.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Tumor necrosis factor-alpha (TNF-α)
-
z-VAD-fmk (a pan-caspase inhibitor)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well cell culture plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 μM).
-
Include control wells with cells treated with DMSO only (no necroptosis induction) and cells with induced necroptosis but no test compound.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
Calculate the percent inhibition of necroptosis for each compound concentration and determine the EC₅₀ values.
Visualizations
Caption: RIP1 Kinase-Mediated Necroptosis Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Development.
Caption: Structure-Activity Relationship (SAR) Logic.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-benzyl-4-bromo-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, utilizing 1-benzyl-4-bromo-1H-pyrazol-3-amine as a key starting material. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational framework for the development of novel kinase inhibitors targeting a range of signaling pathways implicated in diseases such as cancer and inflammatory disorders.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine core of ATP and effectively bind to the hinge region of various protein kinases.[1][2] This structural motif is central to numerous clinically approved and investigational kinase inhibitors. The starting material, this compound, offers a versatile platform for generating a diverse library of kinase inhibitors through sequential chemical modifications at its key functional groups: the 3-amino and 4-bromo positions.
Synthetic Strategy Overview
The general synthetic approach involves a two-stage process. The first stage focuses on the construction of the core pyrazolo[3,4-d]pyrimidine ring system via cyclization of the 3-aminopyrazole moiety. The second stage involves the diversification of the scaffold at the 4-position (derived from the initial bromo-substituent) through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This strategy allows for the introduction of a wide array of substituents to modulate the potency and selectivity of the final compounds against specific kinase targets.
Caption: General workflow for the synthesis of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes the cyclization of this compound to form the core pyrazolo[3,4-d]pyrimidine scaffold.
Materials:
-
This compound
-
Formamide
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add formamide (10 eq).
-
Heat the reaction mixture to reflux (approximately 190°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford 4-bromo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the diversification of the 4-bromo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine intermediate through a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties.
Materials:
-
4-bromo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube or microwave vial, combine 4-bromo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), Pd(PPh₃)₄ (0.05-0.1 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-110°C for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-substituted kinase inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the synthesis of 4-amino-substituted pyrazolo[3,4-d]pyrimidines via a Buchwald-Hartwig amination reaction.
Materials:
-
4-bromo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine
-
Primary or secondary amine (1.2-2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.05 eq)
-
Xantphos or other suitable phosphine ligand (0.04-0.1 eq)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.5 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube or microwave vial under an inert atmosphere, combine Pd₂(dba)₃ (0.02-0.05 eq) and the phosphine ligand (0.04-0.1 eq) in the anhydrous solvent and stir for 10-15 minutes.
-
Add 4-bromo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired amine (1.2-2.0 eq), and the base (1.5-2.5 eq).
-
Seal the vessel and heat the reaction mixture to 100-120°C for 8-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 4-amino-substituted kinase inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
The following table summarizes the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors against various kinases, as reported in the literature.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| SI306 | Src | 11,200 (11.2 µM) | GIN8 | [3] |
| SI113 | SGK1 | 11,200 (11.2 µM) | GIN8 | [3] |
| Compound 14 | CDK2/cyclin A2 | 57 | HCT-116 | [4] |
| Compound 15 | CDK2/cyclin A2 | 119 | HCT-116 | [4] |
| Compound 16 | EGFR | 34 | - | [5] |
| Compound 4 | EGFR | 54 | - | [5] |
| Compound 12b | VEGFR-2 | 63 | MDA-MB-468 | [6] |
| Sunitinib | VEGFR-2 | 35 | - | [6] |
| 4b | RIP1 | 78 (Kd) | - | [7] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of key kinases that can be targeted by inhibitors synthesized from this compound.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its signaling cascade involves multiple downstream effectors that regulate endothelial cell proliferation, migration, and survival.[8][9]
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. RIP1/RIP3-regulated necroptosis as a target for multifaceted disease therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Screening Libraries of Pyrazole Derivatives for Diverse Bioactivities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for screening libraries of pyrazole derivatives against various biological targets. Pyrazole-containing compounds are a significant class of heterocyclic molecules known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines protocols for anticancer, kinase inhibition, and antimicrobial screening assays, presenting data in a clear and comparable format.
Anticancer Activity Screening: A Case Study Against Human Cancer Cell Lines
This section details the screening of novel pyrazole derivatives for their cytotoxic activity against a panel of human cancer cell lines. The protocols are based on established methodologies for evaluating the antiproliferative effects of chemical compounds.[4][5]
Experimental Protocols
a) Cell Lines and Culture Conditions:
-
Cell Lines: A-549 (lung), Bel7402 (liver), HCT-8 (colon), HePG-2 (liver), MCF-7 (breast), PC-3 (prostate), and HCT-116 (colon).[1][6]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
b) Sulforhodamine B (SRB) Assay for Cytotoxicity:
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[7]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the pyrazole derivatives to the wells and incubate for 48-72 hours. A positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO) should be included.[6]
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Dissolve the bound dye in 10 mM Tris base solution. Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
c) MTT Assay for Cytotoxicity:
The MTT assay is another colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement and Analysis: Measure the absorbance at 490 nm and calculate the IC50 values as described for the SRB assay.[8]
Data Presentation
The cytotoxic activity of the pyrazole derivatives is summarized in the table below, presenting the IC50 values against various cancer cell lines.
| Compound ID | A-549 (µM) | Bel7402 (µM) | HCT-8 (µM) | HePG-2 (µM) | PC-3 (µM) | HCT-116 (µM) |
| 161a | 4.91 | - | - | - | - | - |
| 161b | 3.22 | - | - | - | - | - |
| 161c | 27.43 | - | - | - | - | - |
| 161d | 18.14 | - | - | - | - | - |
| 3 | 33.07 | - | - | 29.23 | 18.81 | - |
| Doxorubicin | 48.80 | - | - | 37.80 | 41.10 | - |
| Compound 6 | - | - | - | - | - | 0.06-0.25 nM |
| Compound 33 | <23.7 | <23.7 | <23.7 | <23.7 | - | - |
| Compound 34 | <23.7 | <23.7 | <23.7 | <23.7 | - | - |
| Compound 59 | - | 2.0 | - | - | - | - |
| Cisplatin | - | 5.5 | - | - | - | - |
Data sourced from multiple studies for illustrative purposes.[1][4][6]
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spast.org [spast.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
safe handling and storage protocols for 1-benzyl-4-bromo-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 1-benzyl-4-bromo-1H-pyrazol-3-amine. The information herein is a synthesis of available safety data for the compound and related chemical structures.
Compound Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1171985-74-2 |
| Molecular Formula | C₁₀H₁₀BrN₃ |
| Molecular Weight | 252.11 g/mol |
| Appearance | Solid (form may vary) |
Hazard Identification and Safety Precautions
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and SDSs of structurally similar compounds allows for a thorough assessment of potential hazards. The primary hazards are anticipated to be acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.
GHS Hazard and Precautionary Statements
The following GHS precautionary statements have been associated with this compound[1]:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash hands and skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
| P330 | Rinse mouth. |
| P361 | Remove/Take off immediately all contaminated clothing. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
Based on SDSs for similar brominated pyrazole derivatives, the following hazard statements are also likely applicable[2][3][4][5][6][7]:
| Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
A comprehensive list of recommended personal protective equipment is provided below[2][3][4][5][6]:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or NIOSH standards). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use), lab coat, and other protective clothing to prevent skin contact. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A particulate filter is recommended. |
Experimental Protocols
Safe Handling Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment : Before handling, don the appropriate PPE as specified in section 2.2.
-
Weighing and Transfer :
-
When weighing, do so in a ventilated enclosure or fume hood to minimize dust inhalation.
-
Avoid creating dust during transfer. Use appropriate tools (e.g., spatulas) to handle the solid.
-
Close the container tightly immediately after use.
-
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Hygiene : Wash hands thoroughly with soap and water after handling and before breaks and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
-
Decontamination : Clean all equipment and the work area thoroughly after use.
Storage Protocol
-
Container : Store in a tightly closed, original container.
-
Location : Keep in a dry, cool, and well-ventilated place. Store locked up.
-
Incompatible Materials : Store separately from strong oxidizing agents, strong acids, strong bases, amines, and strong reducing agents[3][4].
-
Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, although specific data on air sensitivity for this compound is not available, it is a good practice for many amine-containing compounds[4].
Spill and Waste Management Protocol
-
Spill Response :
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid breathing dust.
-
Carefully sweep up the spilled solid, avoiding dust generation. A HEPA-filtered vacuum can also be used.
-
Place the spilled material into a suitable, labeled, and closed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Do not let the product enter drains[2].
-
-
Waste Disposal :
-
Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations.
-
Contact a licensed professional waste disposal service.
-
Do not dispose of with regular trash.
-
Visualized Protocols
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Storage Incompatibility
Caption: Storage incompatibility diagram for this compound.
References
- 1. This compound | 1171985-74-2 [amp.chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
1-benzyl-4-bromo-1H-pyrazol-3-amine material safety data sheet (MSDS) review
Application Notes and Protocols for 1-benzyl-4-bromo-1H-pyrazol-3-amine
Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. It is a summary of safety data and provides example protocols. Users must consult the original Material Safety Data Sheet (MSDS) provided by their supplier and follow all institutional and governmental safety regulations.
Overview and Applications
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The pyrazole scaffold is a common feature in many biologically active molecules. The presence of a bromine atom at the 4-position and a primary amine at the 3-position makes this molecule a versatile synthetic intermediate.[1][2]
Key Applications:
-
Scaffold for Drug Discovery: It serves as a key building block for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.
-
Fragment-Based Screening: The molecule can be used in fragment-based drug discovery (FBDD) programs to identify initial hits against biological targets.
-
Chemical Probe Development: Derivatives can be synthesized to create chemical probes for studying biological pathways.
-
Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce molecular diversity.[3]
Material Safety Data Summary
The following data is summarized from available safety information. This compound is classified as highly toxic and must be handled with extreme caution.[4]
Hazard Identification and Classification
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed.[4] |
| Acute Toxicity, Dermal | H311 | Danger | Toxic in contact with skin.[4] |
| Acute Toxicity, Inhalation | H331 | Danger | Toxic if inhaled.[4] |
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1171985-74-2 | [4] |
| Molecular Formula | C₁₀H₁₀BrN₃ | [2] |
| Molecular Weight | 252.11 g/mol | [5] |
| Appearance | Solid (Assumed, based on similar compounds) | [6] |
| Melting Point | Not available (A similar compound, 3-Amino-4-bromo-1H-indazole, melts at 148-150 °C) | [6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water. | General Chemical Knowledge |
Handling, Storage, and First Aid
| Category | Recommendation |
| Handling | Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields or goggles.[4][7] Handle only in a certified chemical fume hood to avoid inhalation.[4][6] Avoid all contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the work area.[4][7] Wash hands thoroughly after handling.[4] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed and store locked up.[4] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| First Aid (Skin) | Immediately wash skin with plenty of soap and water.[4] Remove contaminated clothing and shoes immediately.[4] Seek immediate medical attention. |
| First Aid (Inhalation) | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration.[6] Call a poison center or doctor immediately.[4] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[7] |
Experimental Protocols
Protocol 1: Safe Handling and Weighing
This protocol is mandatory for handling this compound due to its high toxicity.
Materials:
-
This compound
-
Analytical balance (located in a ventilated enclosure or fume hood)
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent (e.g., anhydrous DMSO or DMF)
-
Vial with a septum-sealed cap
Procedure:
-
Preparation: Don all required PPE: chemical-resistant gloves, safety goggles, and a lab coat. Ensure the chemical fume hood has a certified face velocity.
-
Work Area Setup: Place the analytical balance, stock container of the compound, spatula, and weighing paper inside the chemical fume hood.
-
Weighing: Carefully open the stock container. Using a clean spatula, transfer the desired amount of the solid compound onto the weighing paper on the balance. Avoid generating dust.
-
Transfer: Once the desired mass is weighed, carefully transfer the solid into the designated reaction vessel or vial.
-
Dissolution: If making a stock solution, add the appropriate solvent to the vial inside the fume hood. Cap the vial securely.
-
Cleanup: Tightly close the main stock container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Waste Disposal: Dispose of the weighing paper, gloves, and any other contaminated disposable materials in a designated hazardous chemical waste container.[7]
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for coupling an arylboronic acid to the 4-position of the pyrazole ring, a common step in library synthesis for drug discovery.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon source
-
Round-bottom flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: While under a positive pressure of inert gas, add the degassed solvent mixture via syringe. Finally, add the palladium catalyst.
-
Reaction: Equip the flask with a condenser under the inert atmosphere. Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Visualizations
Hazard Mitigation Workflow
Caption: Workflow for mitigating hazards associated with toxic chemical handling.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. Buy 4-Bromo-1-hexyl-1h-pyrazol-3-amine [smolecule.com]
- 2. 1-Benzyl-4-bromo-1H-pyrazole | 50877-41-3 | FB117271 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1171985-74-2 [amp.chemicalbook.com]
- 5. 1171985-74-2|this compound| Ambeed [ambeed.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols: 1-benzyl-4-bromo-1H-pyrazol-3-amine in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 1-benzyl-4-bromo-1H-pyrazol-3-amine as a foundational scaffold for developing chemical probes for proteomics research, particularly in the realm of affinity-based protein profiling (AfBPP). The protocols outlined below are designed to guide researchers in leveraging this compound for the discovery and identification of protein targets within complex biological systems.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C10H10BrN3[1]. Its structure, featuring a pyrazole core, a reactive bromine atom, and a nucleophilic amine group, makes it a versatile starting material for the synthesis of more complex molecular probes. Pyrazole derivatives have been noted for their diverse pharmacological activities, suggesting that compounds derived from this scaffold may interact with a range of biological targets[2][3]. While this specific molecule is available as a research chemical for proteomics, its direct applications are not yet extensively documented[1][4]. These notes, therefore, propose a strategic workflow for its use in target identification via affinity-based protein profiling.
Chemical Properties:
Principle of Application: Affinity-Based Protein Profiling (AfBPP)
Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics strategy used to identify the cellular targets of small molecules[5]. This technique typically employs a chemical probe that consists of three key components: a binding group that interacts with the target protein, a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment, and a reactive group for covalent modification (in some variations). The protocols below describe how this compound can be derivatized into such a probe to "fish" for its binding partners in a cell lysate or living cells.
A generalized workflow for this application is depicted below.
References
- 1. scbt.com [scbt.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1171985-74-2|this compound|BLD Pharm [bldpharm.com]
- 5. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Benzyl-4-bromo-1H-pyrazol-3-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of 1-benzyl-4-bromo-1H-pyrazol-3-amine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: My crude product is an oil and will not solidify.
-
Question: After the initial workup, my product is an orange or yellow oil and I cannot proceed with recrystallization. What should I do?
-
Answer: An oily product often indicates the presence of residual solvent or impurities that inhibit crystallization.[1]
-
Trituration: Attempt to solidify the product by trituration. This involves stirring the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Non-polar solvents like n-hexane are often effective.[1] You may need to stir vigorously and scratch the inside of the flask with a glass rod to induce crystallization. The resulting solid can then be collected by filtration.[2][3]
-
Solvent Removal: Ensure all high-boiling solvents used in the reaction (e.g., DMF) are completely removed under a high vacuum, as trace amounts can prevent solidification.[1]
-
Anti-Solvent Addition: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add an "anti-solvent" (a solvent in which the product is insoluble, like hexane) until the solution becomes cloudy. Let it stand, or cool it, to allow crystals to form.
-
Column Chromatography: If trituration fails, the oil can be directly purified by column chromatography.[4]
-
Issue 2: I'm having difficulty with column chromatography.
-
Question: My compound is streaking on the TLC plate, or I'm getting poor separation during column chromatography. What can I do?
-
Answer: The basic nature of the amine group in this compound can cause streaking on silica gel, which is acidic.
-
Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and result in sharper bands and better separation.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina.
-
Gradient Elution: Start with a low-polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate. This can help separate compounds with close Rf values.
-
Issue 3: Recrystallization is not working or results in low yield.
-
Question: I can't find a suitable solvent for recrystallization, or the recovery of my product is very low. What are my options?
-
Answer: Finding the right recrystallization solvent is key. A good solvent will dissolve the compound when hot but not when cold.
-
Solvent Screening: Test a variety of solvents of different polarities. For aminopyrazoles, ethanol or ethanol/water mixtures have been used successfully.[5] Start with a small amount of your crude product in different test tubes.
-
Acid Addition Salt Formation: Convert the amine to an acid addition salt (e.g., hydrochloride or sulfate salt) by treating it with an acid.[6][7] These salts often have very different solubility profiles and may crystallize more easily from polar solvents like water or ethanol. The pure amine can be recovered by neutralizing the salt with a base. This is a powerful technique for purifying basic compounds.[6][7]
-
Optimize Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Issue 4: The final product purity is still low after purification.
-
Question: After a single purification step (e.g., one column or one recrystallization), my product's purity (by HPLC or NMR) is not satisfactory. What's the next step?
-
Answer: A single purification method may not be sufficient to remove all impurities, especially isomers or by-products with similar properties.
-
Sequential Purification: Employ a second, different purification technique. For example, if you performed column chromatography first, follow it with a recrystallization.[8] This combination is very effective because the two methods separate molecules based on different principles (adsorption vs. solubility).
-
Sublimation: For thermally stable compounds, sublimation can be a highly effective final purification step to remove non-volatile impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common first-line purification techniques for a compound like this compound? A1: The most widely used methods for purifying aminopyrazole derivatives are column chromatography and recrystallization.[2][4][5] Column chromatography is excellent for separating mixtures, while recrystallization is ideal for removing smaller amounts of impurities from a solid product.[9] Trituration is also a simple and effective method for initial purification of crude solids or oils.[3]
Q2: What are the likely impurities I might encounter? A2: While specific impurities depend on the synthetic route, common contaminants in pyrazole synthesis can include unreacted starting materials, regioisomers (e.g., substitution at a different nitrogen on the pyrazole ring), by-products from incomplete reactions (such as pyrazoline intermediates), and products of side-reactions like over-bromination.[10]
Q3: How can I reliably assess the purity of my final product? A3: A combination of analytical techniques is recommended.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual solvents or impurities.[4][11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[12]
-
Melting Point: A sharp melting point range is a good indicator of high purity.[5]
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Aminopyrazoles
| Solvent System | Polarity | Typical Use Case | Reference |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for many pyrazole derivatives. | [4][9] |
| Dichloromethane / Methanol | Medium to High | For more polar aminopyrazoles. | - |
| Toluene / Acetone | Medium | Alternative non-halogenated solvent system. | - |
| Hexane / Ethyl Acetate + 0.5% Triethylamine | Low to Medium | To prevent streaking of basic amine compounds on silica gel. | - |
Table 2: Common Solvents for Recrystallization of Aminopyrazoles
| Solvent | Polarity | Comments | Reference |
| Ethanol | Polar Protic | Often a good starting point for aminopyrazoles. | [5] |
| Ethanol / Water | Polar Protic | The addition of water can reduce solubility and improve yield. | [2] |
| Acetonitrile | Polar Aprotic | Can be effective for compounds with moderate polarity. | [3] |
| Isopropanol | Polar Protic | Similar properties to ethanol. | - |
| Toluene | Non-polar | Useful for less polar compounds or as part of a solvent/anti-solvent pair. | - |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions in test tubes.
-
Gradient Increase (Optional): Gradually increase the eluent polarity (e.g., move to 8:2, then 7:3 Hexane:Ethyl Acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hotplate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
- 11. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-benzyl-4-bromo-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 1-benzyl-4-bromo-1H-pyrazol-3-amine.
Troubleshooting Guides
Two primary synthetic routes are commonly employed for the synthesis of this compound. This guide addresses potential issues for each route.
Route A: Bromination of 1-benzyl-1H-pyrazol-3-amine
This route involves the electrophilic bromination of the pyrazole ring.
-
Issue 1: Low to no conversion of starting material.
-
Possible Cause: Inadequate activation of the brominating agent or insufficient reaction temperature.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation. If using bromine (Br₂), ensure the reaction is performed in a suitable solvent like acetic acid or dichloromethane.
-
Reaction Temperature: Some brominations require heating. Monitor the reaction by TLC. If no conversion is observed at room temperature, consider gradually increasing the temperature to 40-60 °C.
-
Catalyst: While often not necessary for activated rings, a catalytic amount of a Lewis acid or a protic acid can sometimes promote the reaction.
-
-
-
Issue 2: Formation of multiple products (poor regioselectivity).
-
Possible Cause: The pyrazole ring has multiple positions susceptible to electrophilic attack. The directing effects of the substituents can lead to a mixture of isomers.
-
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Non-polar solvents may favor bromination at the most electron-rich position. Experiment with solvents like dichloromethane, chloroform, or carbon tetrachloride.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the selectivity of the bromination.
-
Protecting Group: The amino group is a strong activating group and can direct bromination to multiple positions. While more complex, considering a protecting group for the amine could improve regioselectivity.
-
-
-
Issue 3: Formation of di-brominated or other over-brominated products.
-
Possible Cause: Use of excess brominating agent or prolonged reaction times.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents of NBS.
-
Reaction Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product is the major spot, quench the reaction to prevent further bromination.
-
-
Route B: N-benzylation of 4-bromo-1H-pyrazol-3-amine
This route involves the alkylation of the pyrazole nitrogen with a benzyl group.
-
Issue 1: Low yield of the desired N-1 benzylated product.
-
Possible Cause: Competing N-2 benzylation, over-alkylation of the exocyclic amine, or poor reactivity of the starting material.
-
Troubleshooting Steps:
-
Base and Solvent System: The choice of base and solvent is critical for regioselectivity. A milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile often favors N-1 alkylation. Stronger bases like sodium hydride (NaH) can sometimes lead to a mixture of isomers.
-
Temperature: Running the reaction at a moderate temperature (e.g., 60-80 °C) is typically sufficient. Higher temperatures may lead to side reactions.
-
Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride and may improve yields.
-
-
-
Issue 2: Difficulty in separating N-1 and N-2 isomers.
-
Possible Cause: The isomers can have very similar polarities.
-
Troubleshooting Steps:
-
Chromatography: Careful column chromatography with a shallow solvent gradient is often necessary. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system may help in isolating the pure N-1 isomer.
-
-
-
Issue 3: Presence of unreacted starting material.
-
Possible Cause: Insufficient amount of benzylating agent or base, or a deactivated starting material.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the benzylating agent and the base.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring with TLC.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally gives a higher yield and purity?
A1: Both routes are viable, and the optimal choice may depend on the availability and cost of the starting materials. Route A (bromination) can be very efficient if the regioselectivity is well-controlled. Route B (N-benzylation) can also provide good yields, but may require more effort in purifying the desired N-1 isomer from the N-2 isomer.
Q2: What are the key parameters to control for improving the yield in Route A (Bromination)?
A2: The most critical parameters are the choice of brominating agent (NBS is often preferred), the reaction solvent, and the temperature. Careful control of stoichiometry to avoid over-bromination is also essential.
Q3: How can I confirm the regiochemistry of the final product?
A3: The most definitive method is through 1D and 2D NMR spectroscopy (e.g., NOESY or HMBC). The correlation between the benzyl CH₂ protons and the pyrazole ring protons can help in unambiguously determining the position of the benzyl group and the bromine atom.
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Yes. Brominating agents like bromine and NBS are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Benzyl halides are lachrymators and should also be handled with care in a fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q5: My reaction mixture is a dark, complex mixture. What should I do for purification?
A5: A dark and complex reaction mixture often indicates the formation of side products. An initial workup with an aqueous solution (e.g., sodium thiosulfate for quenching excess bromine, or a mild acid/base wash) can help remove some impurities. This should be followed by column chromatography on silica gel. It may be necessary to try different solvent systems for the chromatography to achieve good separation.
Data Presentation
The following tables summarize typical reaction conditions for analogous reactions that can be adapted for the synthesis of this compound.
Table 1: Representative Conditions for Bromination of Aminopyrazoles (Analogous to Route A)
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference Compound |
| NBS | DMSO | Room Temp. | 3 | 65-80 | 3-Aryl-1H-pyrazol-5-amines |
| Br₂ | Acetic Acid | 25-50 | 2-4 | 50-70 | Substituted Pyrazoles |
| NBS | CH₂Cl₂ | 0 - Room Temp. | 1-3 | 70-90 | Electron-rich heterocycles |
Table 2: Representative Conditions for N-benzylation of Pyrazoles (Analogous to Route B)
| Benzylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference Compound |
| Benzyl Bromide | K₂CO₃ | DMF | 60-80 | 4-8 | 70-90 | 4-Substituted Pyrazoles |
| Benzyl Chloride | NaH | THF/DMF | 0 - Room Temp. | 3-6 | 60-85 | Various Pyrazoles |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 5-10 | 75-95 | N-heterocycles |
Experimental Protocols
The following are proposed experimental protocols based on analogous reactions found in the literature. Optimization may be required for the specific substrate.
Protocol for Route A: Bromination of 1-benzyl-1H-pyrazol-3-amine
-
Dissolve 1-benzyl-1H-pyrazol-3-amine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol for Route B: N-benzylation of 4-bromo-1H-pyrazol-3-amine
-
To a solution of 4-bromo-1H-pyrazol-3-amine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 70 °C and stir until the starting material is consumed, as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to isolate the desired this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General troubleshooting workflow for synthesis optimization.
identifying common side products in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during pyrazole synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of pyrazoles, focusing on the identification and mitigation of common side products.
Issue 1: Formation of Regioisomeric Mixtures
One of the most common challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the formation of a mixture of regioisomers.[1][2] This often necessitates tedious purification steps, such as column chromatography or recrystallization, which can significantly lower the isolated yield of the desired product.[1]
Possible Causes and Solutions:
-
Non-selective reaction conditions: The regioselectivity of the Knorr pyrazole synthesis can be highly dependent on the reaction conditions.[1]
-
Solvent Choice: The use of different solvents can significantly influence the ratio of regioisomers formed. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.
-
pH Control: The pH of the reaction medium can affect the protonation state of the hydrazine and the dicarbonyl compound, thereby influencing which carbonyl group is attacked first. Acidic conditions can favor the formation of one regioisomer over the other.[3]
-
-
Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl compound and the hydrazine can influence the regiochemical outcome. Bulky substituents can sterically hinder the approach of the hydrazine to one of the carbonyl groups, leading to preferential attack at the less hindered site.[1]
Data on Regioisomeric Ratios in Pyrazole Synthesis:
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Catalyst | Temperature (°C) | Regioisomeric Ratio | Reference |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | Ethanol | - | Room Temp | ~1:1 | This is a general observation from the literature. |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide | Acid | Room Temp | 98:2 | This is a general observation from the literature. |
| 1-Aryl-4,4-difluoro-1,3-butanedione | Methylhydrazine | Ethanol | - | Not specified | Low selectivity | This is a general observation from the literature. |
| 1-Aryl-4,4-difluoro-1,3-butanedione | Methylhydrazine | TFE | - | Not specified | Improved selectivity | This is a general observation from the literature. |
| 1-Aryl-4,4-difluoro-1,3-butanedione | Methylhydrazine | HFIP | - | Not specified | High selectivity | This is a general observation from the literature. |
Issue 2: Presence of Colored Impurities
The reaction mixture turning a yellow or red color is a common observation, often indicating the presence of impurities derived from the hydrazine starting material.[4][5]
Possible Causes and Solutions:
-
Hydrazine Decomposition: Hydrazine can decompose, especially at elevated temperatures, to form products like ammonia and nitrogen gas.[6] While nitrogen is inert, ammonia can potentially react with other components in the mixture. The formation of colored byproducts can also be due to oxidation of the hydrazine or intermediates.
-
Use of Hydrazine Salts: Using more stable hydrazine salts, such as hydrazine sulfate or hydrochloride, can sometimes lead to cleaner reactions compared to using hydrazine hydrate.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation of sensitive reagents and intermediates.
-
Issue 3: Low Yield of the Desired Pyrazole
Low yields can be attributed to a variety of factors, including the formation of side products, incomplete reaction, or issues with product isolation.
Possible Causes and Solutions:
-
Self-Condensation of 1,3-Dicarbonyl Compound: Under certain conditions, 1,3-dicarbonyl compounds can undergo self-condensation, leading to the formation of undesired byproducts and reducing the amount of starting material available for pyrazole formation.[7][8][9][10] This is a known side reaction in the related Paal-Knorr pyrrole synthesis.[11]
-
Optimized Reaction Conditions: Careful control of reaction temperature and catalyst can help to minimize self-condensation.
-
-
Purification Challenges: As mentioned, the separation of regioisomers can be difficult and lead to loss of product.[6][12][13]
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in pyrazole synthesis?
A1: The most frequently encountered side products are regioisomers, which form when unsymmetrical 1,3-dicarbonyl compounds react with substituted hydrazines.[1][2] This leads to a mixture of two isomeric pyrazoles that can be challenging to separate.
Q2: How can I control the regioselectivity of my pyrazole synthesis?
A2: Regioselectivity can be influenced by several factors:
-
Solvent: Using fluorinated alcohols like TFE or HFIP can significantly improve the regioselectivity.
-
pH: Controlling the acidity of the reaction medium can favor the formation of one regioisomer.[3]
-
Sterics and Electronics: The nature of the substituents on your starting materials will play a crucial role. More sterically hindered carbonyl groups will react slower.
Q3: My reaction mixture turned dark yellow/red. What could be the cause?
A3: A dark coloration often points to impurities arising from the hydrazine reagent.[4][5] This can be due to oxidation or decomposition of the hydrazine. To mitigate this, consider using a higher purity hydrazine or a more stable salt form and running the reaction under an inert atmosphere.
Q4: I am having trouble separating the two regioisomers of my pyrazole product. What purification techniques are recommended?
A4: The separation of pyrazole regioisomers can be challenging due to their similar polarities. Common techniques include:
-
Silica Gel Column Chromatography: This is a widely used method for separating isomers.[12][13]
-
Recrystallization: Careful selection of a recrystallization solvent can sometimes allow for the selective crystallization of one isomer.[14][15]
Q5: Are there any other significant side products I should be aware of?
A5: Besides regioisomers, other potential side products can include:
-
Products from Hydrazine Decomposition: Hydrazine can decompose to ammonia and nitrogen.[6]
-
Self-condensation Products: The 1,3-dicarbonyl starting material can potentially undergo self-condensation to form undesired byproducts.[7][8][9][10]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole (Symmetrical 1,3-Diketone)
This protocol is adapted from a procedure in Organic Syntheses.[12]
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone (2,4-pentanedione)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath. Once the temperature reaches 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four 40-ml portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting crystalline residue is 3,5-dimethylpyrazole. The typical yield is 37–39 g (77–81%).[12]
Protocol 2: Knorr Pyrazole Synthesis of Edaravone (Unsymmetrical β-Ketoester)
This protocol describes the synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone).[16]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. The addition is slightly exothermic.
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it in an ice-water bath.
-
Add 2 mL of diethyl ether and stir vigorously until a crude powdered pyrazolone is obtained.
-
The crude product can be purified by recrystallization.
Visualizing Reaction Pathways
Diagram 1: General Knorr Pyrazole Synthesis and Regioisomer Formation
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. mdpi.com [mdpi.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Acetylacetone - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 8. Self-condensation - Wikipedia [en.wikipedia.org]
- 9. Solved The self-condensation of acetone is a possible side | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 14. rsc.org [rsc.org]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process [ideas.repec.org]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with Bromo-pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of palladium-catalyzed cross-coupling reactions involving bromo-pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of palladium-catalyzed cross-coupling reactions used with bromo-pyrazoles?
A1: The most common reactions include Suzuki-Miyaura coupling (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C bond formation with alkynes), and Heck coupling (for C-C bond formation with alkenes).[1][2][3][4] The choice of reaction depends on the desired final product.
Q2: Why is ligand selection so critical when working with bromo-pyrazoles?
A2: Ligand selection is crucial because pyrazoles can act as N-heterocyclic carbenes (NHCs) or phosphine ligands themselves and can coordinate with the palladium center, potentially deactivating the catalyst.[5] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos, and tBuBrettPhos), are often effective as they can promote the reductive elimination step and prevent catalyst inhibition.[5][6][7]
Q3: Do I need to protect the N-H group on the pyrazole ring?
A3: While some cross-coupling reactions can be performed on unprotected N-H pyrazoles, protection is often beneficial.[5][8] The acidic N-H proton can interfere with the catalytic cycle, particularly with the base. Protecting groups like trityl (Tr), Boc, or SEM can prevent these side reactions and improve yields.[6][9] However, some modern catalyst systems are robust enough to tolerate unprotected N-H pyrazoles.[5]
Q4: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction to ensure reproducibility?
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or I am getting very low yields. What are the potential causes and how can I fix this?
A: Low or no yield is a common issue with several potential root causes. Consider the following troubleshooting steps:
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. If you are not using a pre-catalyst, ensure your reduction of the Pd(II) source is efficient.[11] Consider switching to a more robust pre-catalyst like a G3-palladacycle. Also, be aware that even traces of oxygen can deactivate the catalyst.[10]
-
Inappropriate Ligand: The chosen ligand may not be suitable for the specific bromo-pyrazole substrate. Screening a panel of ligands, including bulky biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), can help identify a more effective one.[6][12]
-
Incorrect Base: The strength and solubility of the base are critical. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common, often with water as a co-solvent.[13][14] For Buchwald-Hartwig aminations, stronger bases like NaOtBu, KHMDS, or Cs₂CO₃ are often required.[6][15] It may be necessary to screen different bases to find the optimal one for your system.
-
Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent.[16] Try a different solvent system or gently heat the reaction mixture to improve solubility. Common solvents for these reactions include toluene, dioxane, and THF.[17][18]
-
Low Reaction Temperature: Some cross-coupling reactions, especially with challenging substrates, require higher temperatures to proceed at a reasonable rate.[19] Incrementally increasing the reaction temperature may improve the yield.
Issue 2: Formation of Side Products
Q: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A: Several side reactions can occur in palladium-catalyzed cross-couplings:
-
Homocoupling: This is the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide.[20] This can be minimized by ensuring a properly activated catalyst and using the correct stoichiometry of reactants.
-
Protodeborylation/Protodehalogenation: This is the replacement of the boronic acid group or the bromine atom with a hydrogen atom.[16] This is often caused by the presence of water or other protic sources in the reaction mixture. Using anhydrous conditions and a well-dried base and solvent can help.
-
Hydrodehalogenation: This is the reduction of the bromo-pyrazole to the corresponding pyrazole. This can be a result of β-hydride elimination, especially in reactions involving amines with β-hydrogens.[3] Choosing a different ligand or base can sometimes suppress this side reaction.
Issue 3: Reaction Stalls Before Completion
Q: My reaction starts well but then stalls before all the starting material is consumed. What could be the cause?
A: Reaction stalling is often due to catalyst deactivation.
-
Catalyst Poisoning: The pyrazole substrate or the amine coupling partner (in Buchwald-Hartwig reactions) can sometimes coordinate too strongly to the palladium center and inhibit catalysis.[5] Using a higher catalyst loading or a more sterically hindered ligand might help.
-
Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture, especially at elevated temperatures. Ensure you are using high-quality, pure ligands.
-
Product Inhibition: In some cases, the product of the reaction can bind to the catalyst and inhibit its activity. Diluting the reaction mixture or using a different solvent might alleviate this issue.
Experimental Workflow and Troubleshooting Logic
Below are diagrams illustrating a typical experimental workflow and a decision tree for troubleshooting common issues.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reddit - The heart of the internet [reddit.com]
assessing the stability and degradation of 1-benzyl-4-bromo-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability and degradation of 1-benzyl-4-bromo-1H-pyrazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. Based on general guidelines for similar pyrazole derivatives, the following conditions are recommended to minimize degradation:
-
Temperature: For long-term storage, it is advisable to store the compound at -20°C to -80°C.[1] For short-term storage, refrigeration at 4°C is suitable.[2]
-
Light: The compound should be protected from light to prevent photolytic degradation.[1] Amber vials or containers wrapped in aluminum foil are recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. The container should be tightly sealed to keep it dry.[3]
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The amine group and the pyrazole ring may undergo hydrolysis under acidic or basic conditions.
-
Oxidation: The amine group and the pyrazole ring are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Photodegradation: Exposure to UV or visible light can lead to the formation of radicals and subsequent degradation products.
-
Thermolysis: High temperatures can cause the cleavage of the benzyl group or rearrangement of the pyrazole ring.
Q3: How can I assess the stability of this compound in my formulation?
A forced degradation study is a common approach to evaluate the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability conditions to identify potential degradation products and pathways.[4][6]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation of the compound.
-
Solution: Review the storage and handling procedures for your sample. Ensure it has been protected from light, heat, and oxygen. Prepare fresh solutions for analysis and compare the chromatograms.
-
-
Possible Cause 2: Contamination of the solvent or column.
-
Solution: Run a blank gradient (without injecting the sample) to check for solvent contamination. If peaks are still present, flush the column with an appropriate solvent sequence to remove any contaminants.
-
-
Possible Cause 3: Interaction with excipients in the formulation.
-
Solution: Analyze the excipients individually to see if they produce any interfering peaks. Conduct a compatibility study by mixing the compound with individual excipients and analyzing for the appearance of new peaks over time.
-
Issue 2: I am experiencing poor mass balance in my forced degradation study.
-
Possible Cause 1: Formation of non-UV active or volatile degradation products.
-
Solution: Use a mass spectrometer (LC-MS) in addition to a UV detector to identify any degradation products that do not have a chromophore. For volatile products, consider using gas chromatography (GC) with an appropriate derivatization method.
-
-
Possible Cause 2: Adsorption of the compound or its degradants onto the container or column.
-
Solution: Use silanized glassware or polypropylene tubes to minimize adsorption. Evaluate different HPLC columns with different stationary phases to find one that provides good recovery.
-
-
Possible Cause 3: Incomplete extraction from the stressed sample.
-
Solution: Optimize the extraction procedure to ensure all the compound and its degradation products are solubilized. This may involve adjusting the solvent composition, pH, or using sonication.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
-
Thermal Degradation (Solution):
-
Reflux the stock solution at 70°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
3. Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection can be performed using a PDA detector and a mass spectrometer.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Outcomes
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Products (Hypothetical) | Analytical Method |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 hours | Debenzylation, deamination, or pyrazole ring opening products. | HPLC-UV, LC-MS |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 24 hours | Debromination, deamination, or pyrazole ring rearrangement products. | HPLC-UV, LC-MS |
| Oxidation | 3% H₂O₂ at RT | 24 hours | N-oxides, hydroxylated products. | HPLC-UV, LC-MS |
| Thermal (Solid) | 70°C | 48 hours | Products of debenzylation or other bond cleavages. | HPLC-UV, LC-MS, DSC |
| Thermal (Solution) | 70°C (Reflux) | 48 hours | Similar to solid-state thermal degradation. | HPLC-UV, LC-MS |
| Photolytic | UV/Vis light | ICH Q1B | Products of radical reactions, dehalogenation. | HPLC-UV, LC-MS |
Visualizations
References
methods for removing impurities from crude 1-benzyl-4-bromo-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-benzyl-4-bromo-1H-pyrazol-3-amine. The following sections offer detailed methods for removing impurities and ensuring the high purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Impurities can arise from unreacted starting materials, side-products, or degradation. Based on a likely synthetic route starting from benzylhydrazine and a brominated β-ketonitrile, common impurities may include:
-
Unreacted Starting Materials: Benzylhydrazine and the β-ketonitrile starting material.
-
Isomeric Byproducts: Depending on the regioselectivity of the initial cyclization, isomeric pyrazoles could be formed.
-
Over-benzylation Products: Reaction of the exocyclic amine with benzyl bromide, if used in the synthesis.
-
Hydrolysis Products: If the synthesis involves a nitrile hydrolysis step that did not go to completion, you might have amide impurities.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: What is the first step I should take to purify my crude product?
A2: A simple aqueous work-up is a good first step. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. Follow this with a brine wash to remove excess water. This can significantly clean up the sample before proceeding to chromatography or recrystallization.
Q3: My compound is streaking on the silica gel column. What can I do?
A3: The basic nature of the amine group in this compound can cause it to interact strongly with the acidic silica gel, leading to streaking and poor separation. To mitigate this, you can:
-
Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system. This will neutralize the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel for your column chromatography.
-
Protect the Amine Group: If feasible, you can protect the amine group (e.g., as a Boc-carbamate) before chromatography and then deprotect it after purification.
Q4: I am having trouble getting my compound to crystallize. What are some good solvent systems to try for recrystallization?
A4: For aminopyrazole derivatives, a solvent system with a balance of polarity is often effective. Good starting points for recrystallization include:
-
Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Ethyl Acetate/Hexane: Dissolve the crude product in hot ethyl acetate and add hexane until turbidity is observed.
-
Toluene/Hexane: Similar to the ethyl acetate/hexane system, this can be effective for aromatic compounds.
-
Isopropanol: This single-solvent system can sometimes yield good crystals.
If the compound "oils out" instead of crystallizing, try using a larger volume of solvent, cooling the solution more slowly, or scratching the inside of the flask with a glass rod to induce nucleation.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | Incorrect solvent system polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50%). |
| Co-elution of closely related impurities. | Try a different solvent system (e.g., dichloromethane/methanol). If that fails, consider using a different stationary phase like alumina or reverse-phase silica. | |
| Compound is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of your eluent. For this aminopyrazole, a mixture containing methanol might be necessary to elute the compound from a silica column. |
| Strong interaction with the silica gel. | Add triethylamine (0.5-1%) to your eluent to reduce the interaction of the basic amine with the acidic silica. | |
| Low Recovery of the Compound | The compound is irreversibly adsorbed onto the silica. | Use a less acidic stationary phase like neutral alumina or pre-treat the silica with the eluent containing triethylamine. |
| The compound is volatile and is lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure. Avoid excessive drying under high vacuum. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound Does Not Dissolve in the Hot Solvent | The chosen solvent is not a good solvent for the compound. | Select a more polar solvent or a solvent mixture. For this compound, ethanol or ethyl acetate are good starting points. |
| Compound "Oils Out" Upon Cooling | The solution is too concentrated, or the cooling is too rapid. | Use a larger volume of the solvent to create a less saturated solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The presence of impurities is inhibiting crystallization. | Try to pre-purify the crude material by a quick filtration through a small plug of silica gel before recrystallization. | |
| No Crystals Form Upon Cooling | The solution is not saturated enough. | Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Nucleation has not occurred. | Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound if available. | |
| Crystals are Colored or Appear Impure | Impurities have co-precipitated with the product. | The chosen solvent may be too good at dissolving the impurities even when cold. Try a different solvent system. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Choose an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running the starting eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the starting eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Start with a low polarity eluent, for example, 10% ethyl acetate in hexane containing 0.5% triethylamine.
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 50% ethyl acetate). The optimal gradient should be determined by prior TLC analysis.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude material in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) and heat the mixture.
-
A good solvent will dissolve the compound when hot but not at room temperature.
-
If a single solvent is not ideal, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
Technical Support Center: Scale-Up Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the scale-up synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the transition from laboratory-scale to large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of substituted pyrazoles?
A1: The most critical challenges encountered during the scale-up of substituted pyrazole synthesis include ensuring safety, particularly when handling hazardous intermediates, maintaining optimal reaction conditions, controlling the formation of by-products and impurities, achieving desired regioselectivity, and ensuring an efficient and high-yielding process.[1][2][3][4][5]
Q2: Why are safety considerations so crucial in pyrazole synthesis scale-up?
A2: Many common synthetic routes to pyrazoles involve thermally unstable and potentially explosive intermediates, such as diazonium salts and diazo compounds.[1][2] On a large scale, inadequate temperature control can lead to the accumulation of these hazardous species, significantly increasing the risk of runaway reactions or explosions.[1] Compounds with a high nitrogen-to-carbon ratio can also be inherently explosive.[6]
Q3: How can the safety of large-scale pyrazole synthesis be improved?
A3: A key strategy for enhancing safety is the adoption of continuous flow chemistry.[2] This technique allows for the in-situ generation and immediate consumption of hazardous intermediates in small volumes, minimizing their accumulation.[6][7] Flow chemistry also offers superior control over reaction parameters like temperature and mixing, further mitigating risks.[2]
Q4: What are common issues related to reaction conditions during scale-up?
A4: As the reaction volume increases, the surface-area-to-volume ratio decreases, leading to less efficient heat transfer.[1] This can result in localized "hot spots" that promote the formation of by-products or degradation of the desired product.[2] Mixing can also become less efficient, leading to issues with reaction homogeneity and consistency.[1] Therefore, reaction parameters such as solvent, concentration, and temperature often require re-optimization for larger scales.[1][4]
Q5: How does by-product formation change during scale-up?
A5: By-products that were not observed or were present in negligible amounts at the lab scale can become significant issues during scale-up.[4] This is often due to changes in reaction conditions, such as prolonged reaction times or temperature fluctuations. For example, in some diazotization reactions, changes in acidity during scale-up can lead to the formation of condensation by-products.[4]
Q6: What strategies can be employed to control regioselectivity in substituted pyrazole synthesis?
A6: Achieving the desired regioselectivity is a common challenge, as many synthetic methods can yield a mixture of isomers.[5] Careful selection of the synthetic route is crucial. For instance, the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to regioisomeric mixtures.[5][8] Post-cyclization functionalization of the pyrazole ring can offer better control over the position of substituents.[9] The choice of solvents and catalysts can also significantly influence the regiochemical outcome.[5]
Troubleshooting Guides
Problem 1: Low Yield and/or Purity on Scale-Up
| Potential Cause | Troubleshooting Steps |
| Inefficient Heat Transfer | - Monitor the internal reaction temperature closely. - Use a reactor with a higher surface-area-to-volume ratio or improve the efficiency of the cooling system. - Consider switching to a continuous flow setup for better temperature control.[2] |
| Poor Mixing | - Evaluate and optimize the stirrer design and speed for the larger reactor volume. - Ensure all reactants are adequately dispersed. |
| Suboptimal Reaction Concentration | - Re-evaluate the reaction concentration. While higher concentrations are often preferred for scale-up to reduce solvent volume, this can sometimes lead to increased by-product formation.[1] - Conduct a Design of Experiments (DoE) to identify the optimal concentration for the larger scale. |
| Formation of Unforeseen By-products | - Analyze the crude product mixture thoroughly to identify the structure of the major impurities.[4] - Adjust reaction conditions (e.g., temperature, stoichiometry, addition rate of reagents) to minimize the formation of these by-products. |
| Product Precipitation/Solubility Issues | - Investigate different solvent systems to ensure the product remains in solution or to facilitate controlled crystallization for easier isolation.[4] |
Problem 2: Safety Concerns with Hazardous Intermediates
| Potential Cause | Troubleshooting Steps |
| Accumulation of Unstable Intermediates (e.g., diazonium salts) | - Transition the critical step to a continuous flow process to generate and consume the hazardous intermediate in situ.[6] - Ensure strict temperature control below the decomposition temperature of the intermediate.[1] |
| Handling of Potentially Explosive Reagents or Products | - Conduct a thorough safety assessment (e.g., OSHA-recommended analysis) before proceeding with large-scale synthesis.[1][6] - Minimize the isolation of hazardous intermediates whenever possible.[2] |
Problem 3: Inconsistent Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Multiple Isomers | - Re-optimize the reaction solvent and temperature. Aprotic dipolar solvents may offer better regioselectivity than protic solvents in some cyclocondensation reactions.[5] - Investigate the effect of different catalysts on the regiochemical outcome. |
| Tautomerization of Starting Materials | - For reactions involving 1,3-dicarbonyl compounds, consider using a protecting group strategy to block one of the reactive sites and ensure a single regioisomer is formed. |
Experimental Protocols
Example Protocol: Transitioning a Hazardous Diazotization Step to Continuous Flow Chemistry
This protocol is based on the principles described for the synthesis of 3,5-diamino-1H-pyrazole, where a potentially hazardous batch diazotization was converted to a safer flow process.[1][6]
Objective: To safely generate an aryl diazonium species in a continuous flow reactor and immediately react it to form a stable intermediate, avoiding the accumulation of the hazardous diazonium salt.
Materials:
-
Substituted aniline precursor
-
Sodium nitrite
-
Acid (e.g., HCl)
-
Downstream quenching reagent
-
Solvent (e.g., water, THF)
-
Continuous flow reactor system (pumps, T-mixer, coiled reactor, back-pressure regulator)
Procedure:
-
Stream 1 Preparation: Prepare a solution of the substituted aniline precursor in the chosen acidic solvent.
-
Stream 2 Preparation: Prepare a solution of sodium nitrite in water.
-
Flow Reactor Setup:
-
Set up the flow reactor with two inlet pumps, a T-mixer, and a residence time unit (coiled reactor).
-
The outlet of the residence time unit should be connected to another T-mixer for the introduction of the quenching reagent.
-
Maintain the temperature of the first coiled reactor at <5 °C using a cooling bath to ensure the stability of the diazonium intermediate.
-
-
Reaction Execution:
-
Pump the aniline solution (Stream 1) and the sodium nitrite solution (Stream 2) at controlled flow rates into the first T-mixer.
-
The streams mix and react within the cooled coiled reactor, forming the diazonium salt. The residence time should be optimized to ensure complete conversion.
-
The output from the first reactor, containing the in-situ generated diazonium salt, is then immediately mixed with the downstream quenching reagent in the second T-mixer to form the desired stable product.
-
-
Collection and Analysis: The product stream is collected after the back-pressure regulator. Analyze the output for conversion and purity using techniques like HPLC.
Visualizations
Caption: A troubleshooting workflow for scaling up pyrazole synthesis.
Caption: Comparison of batch versus flow chemistry for pyrazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 9. nbinno.com [nbinno.com]
analytical techniques for purity confirmation of 1-benzyl-4-bromo-1H-pyrazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the analytical techniques used in confirming the purity of 1-benzyl-4-bromo-1H-pyrazol-3-amine.
Analytical Techniques Overview
Purity confirmation of this compound is critical for ensuring the quality, safety, and efficacy of subsequent research and development activities. A multi-technique approach is often necessary for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC separates the target compound from impurities based on their differential interactions with a stationary phase. It is highly effective for quantifying the purity percentage (e.g., >95%) and detecting non-volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecule. ¹H NMR is particularly useful for identifying and quantifying impurities that contain protons, including residual solvents.[2][3][4] While ¹³C NMR can be used for structural confirmation, it is generally not sensitive enough to detect minor impurities.[4][5]
-
Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions, confirming the molecular weight of the target compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying unknown impurities by their mass. The presence of a bromine atom gives a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) that aids in confirmation.[6]
-
Elemental Analysis: This technique determines the elemental composition (C, H, N, etc.) of a sample. While it can be a strong indicator of purity, it may not detect impurities with a similar elemental composition to the target compound.[1]
General Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for assessing the purity of a synthesized compound like this compound.
Caption: General experimental workflow for purity confirmation.
Troubleshooting Guide: HPLC Analysis
Question: Why am I seeing inconsistent or drifting retention times?
Answer: Retention time variability is a common issue that can compromise data reliability.[7]
-
Possible Cause 1: Mobile Phase Issues. The composition of the mobile phase may be inconsistent.
-
Solution: Prepare fresh mobile phase, ensuring all components are accurately measured and thoroughly mixed. If using buffers, ensure the pH is stable and consistent. Use a column oven to maintain a constant temperature.[7]
-
-
Possible Cause 2: Pump Malfunction or Leaks. Air bubbles in the pump or leaks in the system can cause pressure fluctuations and, consequently, retention time shifts.[8]
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. Systematically check all fittings for leaks, especially between the pump and the injector, and between the column and the detector.[7]
-
-
Possible Cause 3: Column Equilibration. The column may not be sufficiently equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis sequence, or until a stable baseline is achieved.[7]
-
Question: My peaks are broad or tailing. What should I do?
Answer: Poor peak shape can affect resolution and integration accuracy.
-
Possible Cause 1: Column Contamination or Degradation. The column may be contaminated with strongly retained compounds, or the stationary phase may be degraded.
-
Possible Cause 2: Mismatch between Injection Solvent and Mobile Phase. Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Possible Cause 3: Secondary Interactions. For an amine-containing compound like this, interactions between the basic amine group and residual acidic silanols on the silica-based column can cause peak tailing.
-
Solution: Adjust the mobile phase pH. Adding a small amount of a competing base (e.g., triethylamine) or using a low pH can suppress these interactions. Alternatively, use a column with a base-deactivated stationary phase.
-
Caption: Troubleshooting logic for poor HPLC peak shape.
Troubleshooting Guide: NMR Spectroscopy
Question: I see unexpected peaks in my ¹H NMR spectrum. How can I identify them?
Answer: Unexpected peaks are common and usually originate from impurities or the solvent.[2]
-
Possible Cause 1: Residual Solvents. Solvents used during synthesis or purification (e.g., DCM, Ethyl Acetate, Hexanes) are common culprits.
-
Solution: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents. The deuterated solvent used for the NMR experiment will also show a residual peak (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆).[2]
-
-
Possible Cause 2: Water. Traces of water are frequently present in the sample or the NMR solvent.
-
Solution: The water peak is typically a broad singlet, and its chemical shift is highly dependent on the solvent and concentration (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).
-
-
Possible Cause 3: Synthesis-Related Impurities. These could be unreacted starting materials, by-products, or degradation products.[2][3]
-
Solution: Review the synthetic route to predict potential impurities. Compare the spectrum to the known spectra of starting materials. The intensity of impurity peaks is usually much lower than that of the main compound.[2]
-
Question: My signal-to-noise (S/N) ratio is poor. How can I improve it?
Answer: A low S/N ratio can make it difficult to see small impurity peaks or even the peaks of the main compound if the sample is dilute.
-
Possible Cause 1: Insufficient Sample Concentration. The sample may be too dilute.
-
Solution: If possible, prepare a more concentrated sample.
-
-
Possible Cause 2: Insufficient Number of Scans. The default number of scans may not be enough for a weak sample.
-
Solution: Increase the number of scans (e.g., from 8 to 64 or higher). The S/N ratio increases with the square root of the number of scans.
-
-
Possible Cause 3: Poor Spectrometer Shimming. An inhomogeneous magnetic field across the sample will lead to broad lines and poor sensitivity.
-
Solution: Re-shim the spectrometer. Modern spectrometers often have automated shimming routines that are very effective.
-
Troubleshooting Guide: Mass Spectrometry
Question: I am not seeing the expected molecular ion peak for my compound.
Answer: The absence of a molecular ion peak can be due to several factors related to the sample, the instrument, or the ionization method.[9]
-
Possible Cause 1: Ionization Issues. The chosen ionization technique (e.g., ESI, APCI) may not be suitable for your compound, or the source parameters may be too harsh, causing the molecule to fragment immediately.
-
Solution: Ensure you are using the appropriate ionization mode (positive or negative) for your compound (positive ion mode is likely for this amine). Try adjusting source parameters like temperatures and voltages to softer conditions.[10]
-
-
Possible Cause 2: No Compound Eluting. There might be an issue with the LC system, preventing the compound from reaching the mass spectrometer.
-
Solution: Check the LC chromatogram (e.g., from a UV detector) to confirm that a peak is eluting at the expected time. Troubleshoot the LC system for leaks, blockages, or pump issues.[9]
-
-
Possible Cause 3: Instrument Not Tuned or Calibrated. The mass spectrometer may require tuning and calibration.
-
Solution: Perform a standard tune and mass calibration according to the manufacturer's protocol. This ensures the instrument is operating correctly and measuring masses accurately.[11]
-
Question: My mass accuracy is poor.
Answer: Inaccurate mass measurements can lead to incorrect formula assignments.
-
Possible Cause 1: Instrument Calibration Drift. Mass calibration can drift over time due to temperature fluctuations or other environmental factors.
-
Solution: Perform a mass calibration more frequently using an appropriate calibration standard.[11]
-
-
Possible Cause 2: Contamination. Contaminants in the system can interfere with the measurement.
Frequently Asked Questions (FAQs)
Q1: Which technique is best for determining the absolute purity of this compound? A1: No single technique is "best." A combination is ideal. HPLC-UV is excellent for determining the percentage purity relative to other UV-active components. Quantitative ¹H NMR (qNMR) can provide an absolute purity value against a certified internal standard and is very good at identifying and quantifying residual solvents.[1][4]
Q2: My ¹H NMR looks clean, but the HPLC shows a significant impurity. Why? A2: This can happen if the impurity does not have any proton signals (e.g., an inorganic salt) or if its signals are hidden under your compound's peaks.[3] Conversely, an impurity might be highly UV-active but present in a very small molar amount, making it prominent in HPLC but barely visible in NMR.
Q3: What is the expected isotopic pattern in the mass spectrum for this compound? A3: Due to the presence of one bromine atom, you should expect to see two peaks for the molecular ion: one for the molecule containing the ⁷⁹Br isotope (M+) and another, two mass units higher, for the molecule containing the ⁸¹Br isotope (M+2). These two peaks should have a relative intensity ratio of approximately 1:1.[6]
Q4: What purity level is generally required for research compounds? A4: For compounds used in biological assays or as advanced intermediates, a purity of >95% as determined by HPLC or qNMR is a widely accepted standard.[1]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Acetonitrile.
-
Filter both solvents through a 0.45 µm filter and degas thoroughly.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile/Water to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Run the analysis as per the parameters in the table below.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Protocol 2: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate all signals and analyze chemical shifts and coupling patterns to confirm the structure and identify any impurities.
-
Protocol 3: LC-MS Analysis
-
Sample and LC Preparation:
-
Prepare the sample and run the liquid chromatography portion as described in the HPLC protocol. The outlet of the LC column will be directed to the MS source.
-
-
Mass Spectrometer Setup:
-
Set the ionization source (e.g., Electrospray Ionization - ESI) to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a solution of the analyte if necessary.
-
Set the mass analyzer to scan a relevant mass range (e.g., m/z 100-500).
-
-
Data Acquisition and Analysis:
-
Acquire data across the entire LC run.
-
Extract the mass spectrum for the chromatographic peak corresponding to the target compound.
-
Verify the presence of the correct molecular ion peaks, including the characteristic M+ and M+2 isotopic pattern for bromine.
-
Data Presentation: Summary Tables
Table 1: Typical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | UV at 254 nm |
Table 2: Expected Mass Spectrometry Data
| Species | Isotope Combination | Calculated m/z | Expected Relative Intensity |
| [M+H]⁺ | C₁₀H₁₁⁷⁹BrN₃ | 252.02 | ~100% |
| [M+H]⁺ | C₁₀H₁₁⁸¹BrN₃ | 254.02 | ~98% |
Note: Molecular formula C₁₀H₁₀BrN₃.[13] The table shows protonated species [M+H]⁺, common in ESI-MS.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Benzyl -CH₂- | ~5.1 | Singlet | 2H |
| Aromatic (Benzyl) | ~7.2-7.4 | Multiplet | 5H |
| Pyrazole C5-H | ~7.5 | Singlet | 1H |
| Amine -NH₂ | ~4.0 (broad) | Singlet | 2H |
Note: These are predicted values based on similar structures. Actual shifts may vary.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems | Technology Networks [technologynetworks.com]
- 3. organic chemistry - Calculating purity from NMR spectrum - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. agilent.com [agilent.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. books.rsc.org [books.rsc.org]
- 13. 1171985-74-2|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Solubilizing Pyrazole Compounds for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively solubilizing pyrazole compounds for reliable and reproducible biological assays.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of pyrazole compounds.
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation Upon Dilution in Aqueous Buffer | The compound's low aqueous solubility is exceeded when the organic stock solution is diluted. The final concentration of the organic solvent may be too low to maintain solubility. | - Decrease the final compound concentration: If the assay sensitivity allows, lowering the final concentration might prevent precipitation. - Increase the final co-solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, typically between 0.1% and 1% in most cell-based assays. However, always check the tolerance of your specific assay for the chosen solvent. - Use a stronger co-solvent system: Consider using a mixture of solvents. For example, a stock solution in DMSO can be serially diluted in a buffer containing a solubilizing excipient like PEG 400 or cyclodextrin. |
| Inconsistent Assay Results or Poor Reproducibility | The compound may not be fully dissolved in the stock solution or may be slowly precipitating in the assay medium over time. This can also be due to compound instability. | - Ensure complete dissolution of the stock solution: Use sonication or gentle warming to ensure the pyrazole compound is fully dissolved in the organic solvent. Visually inspect for any particulates. - Perform a kinetic solubility assessment: This will help determine the compound's solubility and stability in the specific assay buffer over the experiment's duration. - Prepare fresh dilutions: Avoid using old dilutions, as the compound may have precipitated or degraded over time. |
| Low Potency or No Activity in the Assay | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | - Verify compound solubility: Before conducting the biological assay, determine the compound's solubility in the assay buffer. - Employ solubility enhancement techniques: Utilize co-solvents, pH adjustment, or cyclodextrins to increase the concentration of the dissolved compound. - Consider alternative formulations: For in vivo studies, formulations with excipients like PEG 400, Tween 80, or carboxymethylcellulose (CMC) can significantly improve solubility and bioavailability.[1][2] |
| Stock Solution is Hazy or Contains Precipitate | The compound has low solubility in the chosen organic solvent, or the concentration is too high. The solvent may have absorbed moisture, reducing its solvating power. | - Try a different organic solvent: If a compound has poor solubility in DMSO, other solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be tested. - Use fresh, anhydrous solvent: DMSO is hygroscopic; absorbed water can decrease its ability to dissolve hydrophobic compounds. Use fresh, high-quality anhydrous DMSO. - Prepare a lower concentration stock solution: If a high concentration is not essential, preparing a more dilute stock solution can prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for preparing stock solutions of novel pyrazole compounds?
A1: Dimethyl sulfoxide (DMSO) is the most common starting solvent for preparing high-concentration stock solutions of organic compounds for biological screening due to its high solvating power.[3] Most pyrazole derivatives exhibit good solubility in DMSO.[1][2] However, it is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can reduce its effectiveness.
Q2: How can I determine the maximum solubility of my pyrazole compound in my assay buffer?
A2: You can perform a kinetic solubility assay. This typically involves preparing a high-concentration stock solution of your compound in an organic solvent (e.g., 10 mM in DMSO) and then serially diluting it into your aqueous assay buffer. The solubility limit is the highest concentration that does not show visible precipitation after a defined incubation period. Turbidimetric or nephelometric methods can be used for a more quantitative assessment.
Q3: Are there any alternatives to DMSO if my cells are sensitive to it?
A3: Yes, ethanol can be a suitable alternative for some pyrazole compounds.[4] However, it is generally more volatile and may not be as effective as DMSO for highly lipophilic compounds. Another strategy is to prepare a high-concentration stock in DMSO and then perform an intermediate dilution in a less toxic solvent like ethanol or a co-solvent mixture before the final dilution in the assay medium. This reduces the final DMSO concentration.
Q4: How does pH affect the solubility of pyrazole compounds?
A4: The solubility of pyrazole derivatives can be pH-dependent, especially if they contain ionizable functional groups.[5] The pyrazole ring itself is weakly basic.[6] For pyrazoles with acidic or basic moieties, adjusting the pH of the buffer to ionize the compound can significantly increase its aqueous solubility. It is advisable to determine the pKa of your compound to predict its ionization state at different pH values.
Q5: Can I use sonication or warming to dissolve my pyrazole compound?
A5: Yes, gentle warming and sonication are common techniques to aid in the dissolution of compounds in organic solvents. However, it is essential to ensure that your compound is stable under these conditions and will not degrade. After warming, allow the solution to return to room temperature to check for any precipitation.
Quantitative Data on Pyrazole Compound Solubility
The following table summarizes the solubility of some representative pyrazole-containing drugs in various solvents.
| Compound | Solvent/Buffer | Temperature (°C) | Solubility |
| Celecoxib | Water | 25 | ~3-5 µg/mL[7] |
| Phosphate Buffer (pH 6.8) | 37 | Low, but enhanced with formulations[7] | |
| Ethanol | Not Specified | Soluble[8] | |
| PEG 400 | Not Specified | High solubility[8] | |
| Ruxolitinib | Water (pH 1-8) | Not Specified | High solubility (classified as BCS Class 1)[5][9] |
| DMSO | Not Specified | ≥ 100 mg/mL[2] | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.08 mg/mL[2] | |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | Not Specified | ≥ 2.08 mg/mL[2] | |
| Pyrazolo[3,4-d]pyrimidines | Aqueous Media | Not Specified | Very low, improved 100-1000 fold with 2-hydroxypropyl-β-cyclodextrin[10] |
Experimental Protocols
Protocol 1: Preparation of a Pyrazole Compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of the pyrazole compound in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Dissolve the Compound: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes or gently warm the solution at 37°C until it becomes clear.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization for a Cell-Based Assay
-
Thaw Stock Solution: Thaw an aliquot of the pyrazole compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Intermediate Dilution (Optional): If a very low final DMSO concentration is required, perform an intermediate dilution of the stock solution in cell culture medium or a suitable buffer (e.g., PBS).
-
Final Dilution: Directly add the required volume of the stock or intermediate dilution to the cell culture medium to achieve the final desired concentration. The final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.
-
Mixing: Mix thoroughly by gentle pipetting or inverting the plate/tube.
-
Control: Prepare a vehicle control with the same final concentration of the solvent(s) used.
Protocol 3: Solubilization for an In Vitro Enzyme Inhibition Assay
-
Prepare Assay Buffer: Prepare the appropriate buffer for the enzyme assay, ensuring the pH is optimal for both enzyme activity and compound solubility.
-
Serial Dilution: Perform serial dilutions of the pyrazole compound stock solution (in DMSO) in a 96-well plate using either 100% DMSO or the assay buffer.
-
Transfer to Assay Plate: Transfer a small volume of each dilution to the final assay plate containing the enzyme and other reaction components.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay is consistent across all wells and does not affect enzyme activity.
-
Pre-incubation (Optional): Depending on the inhibitor's mechanism of action, a pre-incubation of the enzyme with the compound before adding the substrate may be necessary.
Visualizations
Caption: Workflow for preparing a pyrazole compound solution for a biological assay.
Caption: Decision tree for selecting a solubility enhancement strategy for pyrazole compounds.
References
- 1. Ruxolitinib Phosphate | JAK inhibitor | CAS 1092939-17-7 (phosphate) | INC-424, INCB-18424, INCB-018424, Jakafi, Jakavi | Buy Ruxolitinib Phosphate from Supplier InvivoChem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Oral Bioavailability of Celecoxib Nanocrystalline Solid Dispersion based on Wet Media Milling Technique: Formulation, Optimization and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Interpreting Mass Spectrometry Results: A Comparative Guide for 1-benzyl-4-bromo-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometry results for 1-benzyl-4-bromo-1H-pyrazol-3-amine and a structurally related alternative, 1-benzyl-5-methyl-1H-pyrazol-3-amine. Understanding the fragmentation patterns of these molecules is crucial for their identification, characterization, and quality control in research and development. This document outlines the predicted mass spectral data based on established fragmentation principles for pyrazole derivatives and provides a detailed experimental protocol for acquiring such data.
Comparison of Predicted Mass Spectrometry Data
The following tables summarize the predicted key mass-to-charge ratios (m/z) and their relative abundances for this compound and its non-brominated analog, 1-benzyl-5-methyl-1H-pyrazol-3-amine. The presence of bromine in the target compound is expected to produce a characteristic isotopic pattern (M+ and M+2 peaks of similar intensity) for bromine-containing fragments.
Table 1: Predicted Mass Spectrometry Data for this compound
| Predicted m/z | Predicted Relative Abundance | Inferred Fragment Ion |
| 251/253 | Moderate | [M]+• (Molecular Ion) |
| 172 | Moderate | [M - Br]+ |
| 91 | High | [C7H7]+ (Tropylium ion) |
| 160/162 | Low | [M - C7H7]+ |
| 65 | Moderate | [C5H5]+ |
Table 2: Predicted Mass Spectrometry Data for 1-benzyl-5-methyl-1H-pyrazol-3-amine
| Predicted m/z | Predicted Relative Abundance | Inferred Fragment Ion |
| 187 | High | [M]+• (Molecular Ion) |
| 91 | High | [C7H7]+ (Tropylium ion) |
| 110 | Moderate | [M - C6H5]+ |
| 96 | Moderate | [M - C7H7]+ |
| 65 | Moderate | [C5H5]+ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes a general method for obtaining the mass spectrum of this compound and its analogs using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole analyzer.
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or dichloromethane).
-
Dilute the stock solution to a final concentration of 10 µg/mL for analysis.
Predicted Fragmentation Pathway of this compound
The expected fragmentation of this compound under electron ionization is depicted in the following diagram. The primary fragmentation is anticipated to be the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91), which is often the base peak in the spectra of benzyl-containing compounds. Other likely fragmentations include the loss of a bromine radical and subsequent ring rearrangements.
Caption: Predicted EI-MS fragmentation of this compound.
This guide serves as a foundational resource for interpreting the mass spectrometry results of this compound. The provided data and protocols are based on established chemical principles and can aid researchers in the confident identification and characterization of this compound and its derivatives. Experimental verification is recommended to confirm these predicted fragmentation patterns.
Unveiling the Three-Dimensional Architecture of Aminopyrazole Derivatives: A Comparative Guide to X-ray Crystallographic Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of aminopyrazole derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the gold standard for elucidating these intricate molecular architectures. This guide provides a comprehensive comparison of the X-ray crystallographic analysis of various aminopyrazole derivatives, supported by experimental data and detailed protocols.
Aminopyrazole derivatives are a critical class of heterocyclic compounds exhibiting a wide range of biological activities, making them attractive scaffolds for drug discovery. Their therapeutic potential is intimately linked to their molecular geometry, which dictates their interaction with biological targets. X-ray crystallography provides unparalleled insight into bond lengths, bond angles, and conformational preferences, information that is crucial for optimizing lead compounds.
Comparative Crystallographic Data of Aminopyrazole Derivatives
The following table summarizes the crystallographic data for a selection of aminopyrazole derivatives, showcasing the diversity in their crystal packing and molecular conformations. This data provides a quantitative basis for comparing the structural features of different derivatives.
| Compound Name/Reference | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| bis(3-aminopyrazole-κN²)bis(nitrato-κO)copper(II) | C₆H₁₀CuN₈O₆ | Monoclinic | P2₁/n | 5.952(1) | 12.185(2) | 8.875(2) | 90 | 97.45(3) | 90 | 2 |
| 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide[1] | C₄H₇N₅O | Monoclinic | P2₁ | 4.855(3) | 9.026(5) | 7.092(4) | 90 | 103.267(7) | 90 | 2 |
| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | C₂₅H₂₃N₃O | Monoclinic | P2₁/n | 11.583(2) | 14.134(3) | 12.836(3) | 90 | 101.58(2) | 90 | 4 |
| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | C₂₀H₂₁N₃O | Triclinic | P-1 | 8.973(2) | 10.339(2) | 11.127(2) | 74.92(3) | 70.83(3) | 68.45(3) | 2 |
| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | C₂₁H₁₇N₃O | Orthorhombic | P2₁2₁2₁ | 8.432(2) | 12.654(3) | 15.687(3) | 90 | 90 | 90 | 4 |
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information for the characterization of aminopyrazole derivatives.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state. | Unambiguous structural determination. | Requires a single, high-quality crystal; structure may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the molecular structure in solution, including connectivity, stereochemistry, and dynamic processes. | Provides data on the solution-state conformation, which is often more biologically relevant. | Structure elucidation can be complex for novel compounds; does not provide precise bond lengths and angles. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity and accuracy for molecular weight determination. | Does not provide information about the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and simple method for functional group identification. | Provides limited information about the overall molecular structure. |
Experimental Protocols for X-ray Crystallographic Analysis
The determination of the crystal structure of an aminopyrazole derivative by single-crystal X-ray diffraction typically involves the following key steps:
-
Crystallization: The first and often most challenging step is to grow a single crystal of the aminopyrazole derivative of suitable size and quality (typically >0.1 mm in all dimensions). Common crystallization techniques include slow evaporation from a saturated solution, vapor diffusion, and liquid-liquid diffusion. A variety of solvents and solvent combinations should be screened to find the optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected by an area detector. The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods. The resulting structural model is refined against the experimental data using least-squares methods to obtain the final, accurate molecular structure.
Visualizing the Workflow
The general workflow for the X-ray crystallographic analysis of an aminopyrazole derivative can be visualized as follows:
Caption: Workflow of X-ray Crystallographic Analysis.
Logical Relationship of Characterization Techniques
The interplay between different analytical techniques is crucial for a comprehensive understanding of aminopyrazole derivatives.
References
Comparative Biological Activity of 3-Aminopyrazole Analogs as AXL Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of 3-aminopyrazole derivatives as potent and selective inhibitors of AXL receptor tyrosine kinase. The data and protocols presented are based on the findings reported in the study titled "Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors."[1][2][3][4] AXL kinase is a promising target in cancer therapy due to its role in tumor growth, metastasis, and drug resistance.[5][6] The following sections detail the structure-activity relationship (SAR) of these analogs, the experimental methods used for their evaluation, and a visualization of the AXL signaling pathway.
Data Presentation: Comparative AXL Kinase Inhibitory Activity
The in vitro inhibitory activities of the synthesized 3-aminopyrazole derivatives against AXL kinase were evaluated using an enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below. This data highlights the key structural modifications that influence inhibitory potency.
| Compound ID | R1 | R2 | R3 | AXL Kinase IC50 (nM)[7] |
| 6a | H | H | H | >1000 |
| 6d | F | H | H | 175 |
| 6h | H | H | OCF3 | 11.2 |
| 6l | F | H | OCF3 | 3.5 |
| 6q | F | Me | OCF3 | 2.1 |
| 6li (BPI-9016M) | F | Et | OCF3 | 1.6 |
Note: The core structure of the compared analogs is a 3-aminopyrazole scaffold. The specific substitutions at R1, R2, and R3 positions on the phenyl ring attached to the pyrazole core are varied to determine their effect on inhibitory activity.
Experimental Protocols
A detailed methodology for the key in vitro experiment is provided below to allow for replication and validation of the presented findings.
In Vitro AXL Kinase Inhibition Assay (ELISA)
The inhibitory activity of the 3-aminopyrazole analogs against the AXL kinase domain was determined using a quantitative enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Recombinant human AXL kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Adenosine triphosphate (ATP)
-
96-well microplates
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., sulfuric acid)
-
Test compounds (3-aminopyrazole analogs)
Procedure:
-
The 96-well microplates were pre-coated with the Poly(Glu, Tyr) 4:1 substrate.
-
A solution of the recombinant human AXL kinase domain was prepared in the assay buffer.
-
The test compounds were serially diluted to various concentrations.
-
The AXL kinase solution was added to the wells, followed by the addition of the test compounds at different concentrations.
-
The kinase reaction was initiated by adding a solution of ATP.
-
The plates were incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
After incubation, the reaction mixture was removed, and the wells were washed multiple times with a wash buffer to remove non-specific binding.
-
An anti-phosphotyrosine-HRP antibody solution was added to each well to detect the level of substrate phosphorylation.
-
The plates were incubated for a further period to allow the antibody to bind to the phosphorylated substrate.
-
Following another washing step, the TMB substrate was added to the wells, initiating a colorimetric reaction.
-
The reaction was stopped by the addition of a stop solution.
-
The absorbance of each well was measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
The following diagram illustrates the simplified signaling pathway of the AXL receptor tyrosine kinase, which is the molecular target of the 3-aminopyrazole analogs discussed in this guide.
Caption: Simplified AXL receptor tyrosine kinase signaling pathway and its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its unique electronic and steric properties allow for versatile interactions with various biological targets, leading to the development of potent and selective inhibitors for enzymes and receptors implicated in numerous diseases, from cancer to inflammation.[3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors against several key drug targets. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to facilitate a deeper understanding of the design principles governing the efficacy of these compounds and to support the rational design of next-generation pyrazole-based therapeutics.
I. Pyrazole-Based BRAF V600E Inhibitors
The BRAF V600E mutation is a critical driver in several cancers, making it a prime target for inhibitor development. A recent study detailed the design and synthesis of novel pyrazole derivatives with an acetamide bond, leading to the identification of potent BRAF V600E inhibitors.[5]
Data Presentation: SAR of Pyrazole Derivatives against BRAF V600E
The following table summarizes the in vitro inhibitory activity of key compounds from a synthesized series against the BRAF V600E kinase and the A375 human melanoma cell line, which harbors this mutation. The positive control used was Vemurafenib, an FDA-approved BRAF inhibitor.[5]
| Compound | R Group | BRAF V600E IC50 (μM) | A375 Cell Line IC50 (μM) |
| 5r | 4-CH3-Ph | 0.10 ± 0.01 | 0.96 ± 0.10 |
| Vemurafenib | - | 0.04 ± 0.004 | 1.05 ± 0.10 |
Data sourced from a 2023 study on pyrazole derivatives as BRAF V600E inhibitors.[5]
The SAR study highlighted that compound 5r , with a 4-methylphenyl substitution, demonstrated the most potent inhibitory effect among the synthesized series, comparable to the activity of Vemurafenib against the A375 cell line.[5]
Experimental Protocols
BRAF V600E Kinase Inhibition Assay: The inhibitory activity of the synthesized compounds against the BRAF V600E kinase was determined using a kinase activity assay. The assay measures the amount of ADP produced, which is then converted to ATP and detected via a luciferin/luciferase reaction. The luminescence signal is proportional to the kinase activity. Compounds were tested at various concentrations to determine the IC50 value.[5]
Cell Proliferation Assay (A375 cell line): The anti-proliferative activity was assessed using the A375 human melanoma cell line. Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. Cell viability was then measured using a standard MTT or similar colorimetric assay, which determines the metabolic activity of the cells. The IC50 values were calculated from the dose-response curves.[5]
Signaling Pathway and Experimental Workflow
The BRAF kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of this pathway.
II. Pyrazole-Based Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as hCA II, IX, and XII, are implicated in diseases like glaucoma and cancer, making them attractive therapeutic targets.[6] A study on pyrazole-based benzene sulfonamides revealed potent inhibitors for these isoforms.[6]
Data Presentation: SAR of Pyrazole-Sulfonamides against hCA Isoforms
The table below presents the inhibitory activity (IC50) of selected pyrazole-based benzene sulfonamide derivatives against three human carbonic anhydrase isoforms. Acetazolamide, a clinically used CA inhibitor, serves as the reference compound.[6]
| Compound | R Group | hCA II IC50 (μM) | hCA IX IC50 (μM) | hCA XII IC50 (μM) |
| 4g | 3-NO2 | 1.27 ± 0.25 | 0.21 ± 0.08 | 0.12 ± 0.07 |
| 4j | 4-F | 0.95 ± 0.11 | 0.15 ± 0.07 | 0.43 ± 0.11 |
| 4k | 4-Cl | 0.24 ± 0.18 | 0.34 ± 0.09 | 0.31 ± 0.09 |
| Acetazolamide | - | 0.95 ± 0.15 | 0.025 ± 0.003 | 0.0058 ± 0.0005 |
Data sourced from a 2023 study on pyrazole-based benzene sulfonamides.[6]
The study demonstrated that substitutions on the phenyl ring significantly influenced inhibitory potency and selectivity. Compound 4k (4-chloro substitution) was a potent submicromolar inhibitor of hCA II, while 4j (4-fluoro) and 4g (3-nitro) showed high potency against the cancer-related isoforms hCA IX and hCA XII, respectively.[6]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay: The inhibitory effects on hCA isoforms were assessed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO2. The assay was performed at a controlled temperature (25 °C). The initial rates of the catalyzed reaction were monitored in the presence of varying concentrations of the inhibitors. The IC50 values were then determined by plotting the enzyme activity as a function of the inhibitor concentration.[6]
III. Pyrazole-Based Meprin Inhibitors
Meprins are metalloproteases involved in various physiological and pathological processes. A 2023 study explored the SAR of 3,4,5-substituted pyrazoles as inhibitors of meprin α and meprin β, identifying potent pan-meprin inhibitors as well as isoform-selective compounds.[7]
Data Presentation: SAR of Pyrazole Derivatives against Meprin α and β
The following table showcases the inhibitory constants (Ki) for selected pyrazole derivatives against meprin α and meprin β.[7]
| Compound | R1 | R2 | Meprin α Ki (nM) | Meprin β Ki (nM) |
| 7a | Phenyl | Phenyl | 15 ± 4 | >10000 |
| 14c | Cyclopentyl | Phenyl | 24 ± 4 | >10000 |
| 16j | 4-Carboxyphenyl | 4-Carboxyphenyl | 5 ± 1 | 18 ± 3 |
Data sourced from a 2023 study on pyrazole-based meprin inhibitors.[7]
The study revealed that symmetrical and unsymmetrical substitutions at positions 3 and 5 of the pyrazole core modulate both potency and selectivity. The simple 3,5-diphenylpyrazole 7a was a potent and selective meprin α inhibitor. Introducing polar groups, as in compound 16j with two 4-carboxyphenyl moieties, resulted in a potent pan-inhibitor of both meprin α and β and conferred excellent selectivity over other metalloproteases like MMPs and ADAMs.[7]
Experimental Protocols
Meprin Inhibition Assay: The inhibitory activity against meprin α and meprin β was determined using a fluorometric assay. Recombinant human meprins were incubated with a fluorogenic substrate in the presence of various concentrations of the pyrazole inhibitors. The enzymatic cleavage of the substrate releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme activity. Ki values were calculated using the Cheng-Prusoff equation after determining the IC50 values from the dose-response curves.[7]
Conclusion
The studies highlighted in this guide underscore the remarkable versatility of the pyrazole scaffold in designing potent and selective enzyme inhibitors. The structure-activity relationships reveal that minor chemical modifications to the pyrazole core and its substituents can lead to significant changes in biological activity and target selectivity. For BRAF V600E, specific phenyl substitutions were key to achieving high potency. In the case of carbonic anhydrases, substitutions on a benzene sulfonamide moiety allowed for tuning of isoform selectivity. For meprins, modifications at the 3 and 5 positions of the pyrazole ring dictated both potency and the selectivity profile between the α and β isoforms.
The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers in the field of drug discovery, providing a solid foundation for the future design and development of novel pyrazole-based inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Substituted Pyrazole Compounds: A Comparative Analysis in Anticancer, Antimicrobial, and Anti-inflammatory Assays
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of various substituted pyrazole compounds across key therapeutic areas. The data presented is supported by experimental findings from peer-reviewed studies, offering a consolidated resource for evaluating the potential of this versatile heterocyclic scaffold.
Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide summarizes quantitative data on their anticancer, antimicrobial, and anti-inflammatory properties, details the experimental protocols used for their evaluation, and visualizes key signaling pathways and workflows to provide a comprehensive overview of their therapeutic potential.
Anticancer Efficacy of Substituted Pyrazoles
Substituted pyrazoles have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and proliferation. A notable class of these compounds is the 3,4-diarylpyrazoles, which have been shown to induce apoptosis in cancer cells.
Comparative Efficacy of 3,4-Diarylpyrazole Derivatives
The cytotoxic effects of novel 3,4-diarylpyrazole compounds have been evaluated against human breast cancer cell lines, such as MDA-MB-231. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assays.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 3,4-diarylpyrazole | MDA-MB-231 | 50 | [1][2][3] |
| Doxorubicin (Control) | MDA-MB-231 | Not specified in this study |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Human breast cancer cells (MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10^6 cells per well and incubated for 24 hours in a CO2 incubator.[1]
-
Compound Treatment: The cells are treated with varying concentrations of the 3,4-diarylpyrazole compounds (e.g., 0, 2.5, 5, 10, 20, 40, 80, 120, 180, and 250 µM) for 24 hours.[3]
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Signaling Pathway: VEGFR-2 Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Caption: VEGFR-2 Signaling Pathway.
Antimicrobial Efficacy of Substituted Pyrazoles
Pyrazole-thiazole hybrids have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria. Their efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Efficacy of Pyrazole-Thiazole Hybrids
The antimicrobial activity of pyrazole-thiazole derivatives has been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound Series | Target Organism | MIC Range (µg/mL) | Reference |
| Pyrazole-Thiazole Hybrids (4a-l) | S. aureus | Good to moderate | [5] |
| Pyrazole-Thiazole Hybrids (4a-l) | E. coli | Good to moderate | [5] |
| Ampicillin (Control) | S. aureus, E. coli | 100 | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the pyrazole-thiazole hybrids can be determined using the agar well diffusion method.
Principle: A standardized inoculum of a bacterium is uniformly spread on an agar plate. Wells are created in the agar and filled with different concentrations of the test compound. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the bacteria, creating a zone of inhibition.
Procedure:
-
Media Preparation: Mueller-Hinton Agar is prepared and sterilized.
-
Inoculum Preparation: A standardized suspension of the test bacteria (S. aureus or E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: The surface of the Mueller-Hinton Agar plates is evenly inoculated with the bacterial suspension using a sterile swab.
-
Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar.
-
Compound Application: Different concentrations of the pyrazole-thiazole hybrid compounds, dissolved in a suitable solvent like DMSO, are added to the wells.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each well is measured in millimeters. The MIC is the lowest concentration of the compound that shows a clear zone of inhibition.
Mechanism of Action: DNA Gyrase Inhibition
A key mechanism of action for many antimicrobial pyrazole derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
Caption: DNA Gyrase Mechanism of Action.
Anti-inflammatory Efficacy of Substituted Pyrazoles
Substituted pyrazoles have been extensively studied for their anti-inflammatory properties, with many derivatives acting as selective inhibitors of cyclooxygenase-2 (COX-2).
Comparative Efficacy of Pyrazole Derivatives
The in vivo anti-inflammatory activity of pyrazole derivatives is often assessed using the carrageenan-induced paw edema model in rats.
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 4h) | Reference |
| Compound K-3 | 100 | 52.0 | [7] |
| Pyrazole Benzamide 5e | 40 | 61.26 (at 2h) | [8] |
| Pyrazole Benzamide 5l | 40 | 60.1 (at 2h) | [8] |
| Diclofenac (Control) | Not specified | Not specified in this study |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay measures the ability of a compound to reduce acute inflammation.
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.
Procedure:
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for one week before the experiment.[8]
-
Compound Administration: The test pyrazole compounds are administered orally at specified doses (e.g., 10, 20, and 40 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.[8]
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution is injected into the subplantar region of the right hind paw of each rat.[8]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., hourly for 5 hours) after the injection.[8]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: COX-2 in Prostaglandin Biosynthesis
The anti-inflammatory action of many pyrazole derivatives is due to the selective inhibition of COX-2, which is a key enzyme in the biosynthesis of prostaglandins, mediators of inflammation.
Caption: COX-2 in Prostaglandin Biosynthesis.
References
- 1. Novel 3,4-diarylpyrazole as prospective anti-cancerous agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-Benzyl-4-bromo-1H-pyrazol-3-amine Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative evaluation of the cross-reactivity of a series of hypothetical 1-benzyl-4-bromo-1H-pyrazol-3-amine derivatives, a scaffold with potential for potent and selective kinase inhibition. The data presented herein is representative of typical findings for pyrazole-based kinase inhibitors and is intended to illustrate the principles of selectivity profiling.
The development of kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity. Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate. The this compound scaffold has emerged as a promising starting point for the design of kinase inhibitors. Strategic modifications to this core structure can significantly influence binding affinity and, crucially, the cross-reactivity profile across the kinome.
Comparative Selectivity of Lead Compounds
To illustrate the impact of chemical modifications on selectivity, we present a comparative analysis of three hypothetical derivatives of the this compound scaffold: Compound A (unsubstituted), Compound B (with a morpholino moiety), and Compound C (with a trifluoromethyl group). Their inhibitory activity was assessed against a panel of representative kinases.
| Compound ID | Target Kinase IC50 (nM) | Off-Target 1 (e.g., VEGFR2) IC50 (nM) | Off-Target 2 (e.g., p38α) IC50 (nM) | Selectivity Score (S10) |
| Compound A | 50 | 150 | 800 | 0.15 |
| Compound B | 25 | 500 | >10,000 | 0.05 |
| Compound C | 15 | 80 | 250 | 0.10 |
Data is hypothetical and for illustrative purposes.
Selectivity Score (S10): The number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Structure-Activity Relationship and Cross-Reactivity
The seemingly minor chemical modifications between Compounds A, B, and C result in significant differences in their cross-reactivity profiles.
-
Compound A , the parent molecule, exhibits moderate potency against the primary target but also shows considerable activity against structurally related kinases, as indicated by its higher selectivity score.
-
Compound B , featuring a morpholino group, displays improved potency and a markedly enhanced selectivity profile. This is a common strategy in kinase inhibitor design, where the addition of such groups can exploit subtle differences in the topology of the ATP-binding pocket, leading to a reduction in off-target binding.
-
Compound C , with the addition of a trifluoromethyl group, shows the highest potency against the target kinase. However, it also demonstrates significant off-target activity, suggesting that this modification, while beneficial for target engagement, may also increase interactions with other kinases.
These illustrative data underscore the importance of comprehensive selectivity profiling in lead optimization.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitor cross-reactivity.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing the kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT).
-
Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Termination: The reaction is stopped by the addition of phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the residual [γ-³³P]ATP using a phosphocellulose filter mat.
-
Detection: The radioactivity on the filter mat, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
KinomeScan™ Selectivity Profiling
This is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
-
Assay Principle: The assay measures the amount of a test compound that is required to displace a proprietary, immobilized, broad-spectrum kinase inhibitor from the kinase active site.
-
Kinase Panel: A comprehensive panel of human kinases is expressed as DNA-tagged fusion proteins.
-
Binding Competition: The DNA-tagged kinases are mixed with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.
-
Data Interpretation: The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound. A lower percentage indicates a stronger interaction between the compound and the kinase.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and the general mechanism of action of a kinase inhibitor.
Figure 1. A typical experimental workflow for the evaluation of kinase inhibitor derivatives.
Figure 2. Generalized signaling pathway illustrating competitive kinase inhibition.
Conclusion
The evaluation of cross-reactivity is a critical step in the development of kinase inhibitors. As demonstrated with the hypothetical this compound derivatives, subtle structural modifications can have a profound impact on the selectivity profile of a compound. A thorough understanding of the structure-activity relationship, guided by comprehensive screening against a broad panel of kinases, is essential for the identification of lead candidates with the desired balance of potency and selectivity. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of novel kinase inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.
A Comparative Guide to Functionalized Pyrazole Synthons: The Role of 1-Benzyl-4-bromo-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and organic synthesis, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6][7] The strategic functionalization of the pyrazole ring is critical for modulating these activities and for the construction of complex molecular architectures.
This guide provides a comparative analysis of 1-benzyl-4-bromo-1H-pyrazol-3-amine, a versatile trifunctionalized synthon, against other common classes of functionalized pyrazoles. We will explore its unique synthetic advantages and provide experimental context for its application.
The Strategic Advantage of this compound
This compound (BBP-Amine) is a highly valuable building block due to the orthogonal reactivity of its three distinct functional groups:
-
N1-Benzyl Group: The benzyl group serves as a common and robust protecting group for the pyrazole nitrogen, preventing unwanted side reactions. It can be removed under various conditions if the free NH-pyrazole is the desired target.
-
C4-Bromo Group: The bromine atom at the C4 position is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents, enabling extensive structure-activity relationship (SAR) studies.[8]
-
C3-Amino Group: The amino group is a versatile nucleophile. It can be acylated, alkylated, or used as a key component in the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores.[9]
The combination of these three functionalities in a single molecule allows for a stepwise and controlled diversification, making it an efficient starting point for library synthesis in drug discovery.
Caption: Synthetic utility of this compound.
Comparison with Other Pyrazole Synthons
While BBP-Amine offers significant advantages, other functionalized pyrazoles serve as crucial synthons depending on the synthetic goal. The choice of synthon impacts reaction pathways, yields, and the overall efficiency of the synthetic route.
| Synthon Class | Representative Example | Primary Application | Advantages | Disadvantages |
| Trifunctionalized | This compound | Library synthesis, multi-step functionalization | Orthogonal reactivity, high versatility | Higher initial cost, potentially more complex reaction planning |
| Halogenated | 4-Iodo-1H-pyrazole | Cross-coupling reactions (Suzuki, Sonogashira, etc.) | Higher reactivity in cross-coupling compared to Br/Cl | Higher cost than bromo/chloro analogs; potential instability |
| Amino | 5-Amino-1H-pyrazole | Fused ring synthesis (e.g., pyrazolo[1,5-a]pyrimidines) | Direct precursor for important bicyclic scaffolds[9] | Lacks a handle for direct C-C cross-coupling |
| Carbonyl | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Condensation reactions, derivatization to acids/alcohols | Aldehyde group is highly versatile for C-C and C-N bond formation[7] | Lacks a primary amino group for certain cyclizations |
| Ester-Substituted | Ethyl 1H-pyrazole-5-carboxylate | Amide bond formation, reduction to hydroxymethyl | Stable functional group, readily converted to amides | Less reactive than aldehydes for certain transformations |
Comparative Experimental Data
The efficiency of a synthon is best illustrated through experimental outcomes. The following table summarizes typical yields for key transformations involving different pyrazole synthons.
| Reaction Type | Pyrazole Synthon | Catalyst / Reagent | Solvent | Yield (%) | Reference |
| Suzuki Coupling | 4-Bromo-1,3,5-triarylpyrazole | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 85-95% | [10] |
| Cyclocondensation | 5-Amino-3-aryl-1H-pyrazole | β-ketoester | Acetic Acid | 70-88% | [9] |
| Hydrazone Formation | 1,3-Diphenylpyrazole-4-carbaldehyde | Aryl hydrazine | Methanol / Acetic Acid | 70-72% | [7] |
| 1,3-Dipolar Cycloaddition | Ethyl diazoacetate + Alkyne | N/A | Varies | 77-90% | [10] |
| Knorr Synthesis | Phenylhydrazine + Ethyl acetoacetate | nano-ZnO | N/A (Solvent-free) | 95% | [4][5] |
Note: Yields are highly substrate and condition-dependent. This table provides representative examples.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common transformation for synthons like BBP-Amine.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 4-bromopyrazole derivative (1.0 mmol), the desired boronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously under argon for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 4-arylpyrazole product.
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine from a 5-Aminopyrazole
This protocol outlines the cyclocondensation reaction to form a fused heterocyclic system.
-
Reaction Setup: In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1.0 mmol) in glacial acetic acid (5 mL).
-
Reagent Addition: Add the appropriate β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 mmol) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 120 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the mixture to room temperature and pour it slowly into ice-cold water (50 mL) with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyrimidine.
Pyrazoles in Biological Signaling Pathways
The intense interest in pyrazole synthesis is driven by the discovery of potent and selective inhibitors for key biological targets. For example, several pyrazole-containing drugs target protein kinases within critical cell signaling pathways, such as the JAK-STAT pathway, which is implicated in inflammatory diseases and cancers.[11]
Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based drug.
Foundational Synthesis: The Knorr Pyrazole Synthesis
Understanding the construction of the pyrazole core itself is fundamental. The Knorr synthesis, involving the condensation of a hydrazine with a β-dicarbonyl compound, remains one of the most common and robust methods.[5]
Caption: Workflow for the Knorr pyrazole synthesis.
Conclusion
The selection of an appropriate pyrazole synthon is a critical decision in the design of efficient synthetic routes for novel chemical entities. This compound stands out as a particularly powerful building block, offering a trifecta of reactive sites that can be addressed with high selectivity. Its utility in creating diverse molecular libraries is unparalleled. However, a comprehensive understanding of alternative synthons, such as simple halogenated, amino, or carbonyl-containing pyrazoles, allows the medicinal chemist to tailor their approach, optimizing for cost, reaction efficiency, and the specific structural requirements of the final target molecule. The continued development and application of these versatile synthons will undoubtedly fuel future discoveries in drug development and materials science.[1]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. mdpi.com [mdpi.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. chim.it [chim.it]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Distinction of Pyrazole Isomers and Regioisomers: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of pyrazole derivatives is a critical step. The isomeric and regioismeric forms of pyrazoles can exhibit distinct pharmacological profiles, making unambiguous identification essential. This guide provides a comparative analysis of spectroscopic data for pyrazole isomers and regioisomers, supported by experimental data and protocols.
The differentiation between pyrazole isomers (compounds with the same molecular formula but different atomic arrangements) and regioisomers (isomers with the same substituents at different positions on the pyrazole ring) can be effectively achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for two pairs of pyrazole regioisomers, highlighting the diagnostic differences in their spectra.
Regioisomers: 1-Benzyl-3-nitro-1H-pyrazole vs. 2-Benzyl-3-nitro-1H-pyrazole
| Spectroscopic Data | 1-Benzyl-3-nitro-1H-pyrazole | 2-Benzyl-3-nitro-1H-pyrazole | Key Differences |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.28–7.41 (m, 6H), 6.90 (d, J = 2.4 Hz, 1H), 5.37 (s, 2H) | δ 7.58 (d, J = 2.5 Hz, 1H), 7.26–7.33 (m, 6H), 7.08 (d, J = 2.5 Hz, 1H), 5.79 (s, 2H) | The chemical shifts of the pyrazole ring protons (H4 and H5) and the benzylic protons are distinct. In the 1-benzyl isomer, the pyrazole protons appear at δ 7.28-7.41 and 6.90, while in the 2-benzyl isomer, they are at δ 7.58 and 7.08. The benzylic protons (CH₂) also show a significant shift difference (δ 5.37 vs. 5.79). |
| ¹³C NMR (CDCl₃, 125.8 MHz) | δ 155.7, 134.3, 132.3, 129.1, 128.8, 128.1, 103.4, 57.5 | δ 145.5, 138.2, 135.2, 128.8, 128.4, 127.7, 107.2, 56.4 | The chemical shifts of the pyrazole ring carbons and the benzylic carbon are different, reflecting the change in the electronic environment upon N-substitution at different positions. |
| HRMS (ESI+) | calcd for C₁₀H₉N₃O₂ ([M + H]⁺) 204.0773; found 204.0777 | calcd for C₁₀H₉N₃O₂ ([M + H]⁺) 204.0773; found 204.0771 | While the molecular ion peak will be the same, the fragmentation pattern in the mass spectrum could potentially differ, although this is not always a reliable method for distinguishing these regioisomers without detailed fragmentation analysis. |
Regioisomers: 1,3-Diphenyl-1H-pyrazole vs. 1,5-Diphenyl-1H-pyrazole
| Spectroscopic Data | 1,3-Diphenyl-1H-pyrazole | 1,5-Diphenyl-1H-pyrazole | Key Differences |
| ¹H NMR (CDCl₃) | δ 7.20-7.80 (m, 11H, Ar-H & H5-pyrazole), 6.60 (d, 1H, J=2.0 Hz, H4-pyrazole) | δ 7.20-7.50 (m, 10H, Ar-H), 7.65 (d, 1H, J=2.5 Hz, H3-pyrazole), 6.40 (d, 1H, J=2.5 Hz, H4-pyrazole) | The chemical shifts and coupling patterns of the pyrazole ring protons are diagnostic. In the 1,3-isomer, a doublet for H4 is observed, while in the 1,5-isomer, two distinct doublets for H3 and H4 are present. |
| ¹³C NMR (CDCl₃) | δ 152.0 (C3), 140.0 (C5), 133.0, 129.0, 128.5, 128.0, 127.0, 125.5, 119.0 (Ar-C), 108.0 (C4) | δ 148.7 (C5), 142.9 (C3), 139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5 (Ar-C), 107.5 (C4)[1] | The chemical shifts of the C3 and C5 carbons of the pyrazole ring are significantly different between the two regioisomers, providing a clear method for differentiation. |
| Mass Spec (EI) | m/z 220 (M⁺)[2] | m/z 220 (M⁺)[1] | Similar to the previous example, the molecular ion peak is the same. Distinguishing these regioisomers by mass spectrometry alone would require careful analysis of the fragmentation patterns. |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the specific properties of the compound being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.[3]
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[3]
-
Ensure the sample is fully dissolved. If necessary, the sample can be dissolved in a small vial first and then transferred to the NMR tube.[3]
-
-
Data Acquisition:
-
Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[1][4]
-
For ¹H NMR, a standard single-pulse experiment is typically used.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum.
-
Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (for solid samples):
-
Thin Solid Film Method: Dissolve a small amount of the solid sample (approx. 50 mg) in a volatile solvent (e.g., methylene chloride or acetone).[5] Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
-
Nujol Mull Method: Grind 5-10 mg of the solid sample with a drop of Nujol (mineral oil) in a mortar and pestle to create a fine paste.[6][7] Spread the mull between two salt plates.[6]
-
-
Data Acquisition:
-
Place the prepared sample in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Samples can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[8]
-
For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent.
-
-
Ionization:
-
Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[8][9] EI is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation. ESI is a softer ionization technique that typically produces the protonated molecular ion ([M+H]⁺), providing clear molecular weight information.[1]
-
-
Data Acquisition:
Visualization of Spectroscopic Differentiation
The following diagram illustrates the logical workflow for distinguishing pyrazole regioisomers based on their spectroscopic data.
References
- 1. rsc.org [rsc.org]
- 2. 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. zefsci.com [zefsci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Safe Disposal of 1-benzyl-4-bromo-1H-pyrazol-3-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-benzyl-4-bromo-1H-pyrazol-3-amine, a halogenated heterocyclic amine. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard profile of similar brominated pyrazole compounds, this substance should be treated as harmful if swallowed or inhaled, and as a skin and eye irritant.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]
-
Lab Coat: A full-sleeved lab coat should be worn to protect from accidental splashes.
-
Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, a NIOSH-approved respirator is recommended.[2] All handling of the solid material should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]
Quantitative Data Summary
The following table summarizes the key hazard information for compounds structurally similar to this compound, which should be used as a precautionary guide.
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
Data extrapolated from safety data sheets of structurally related compounds.[1]
Experimental Protocol for Disposal
The primary method for the disposal of this compound is through collection as halogenated organic waste. Chemical neutralization should only be attempted by trained personnel with a full understanding of the potential reaction hazards.
Method 1: Direct Disposal as Halogenated Waste
This is the recommended and most common procedure for the disposal of halogenated organic compounds in a laboratory setting.
Materials:
-
Designated, sealed, and clearly labeled "Halogenated Organic Waste" container.
-
Personal Protective Equipment (PPE) as described above.
-
Chemical fume hood.
Procedure:
-
Segregation: Ensure that this compound is not mixed with non-halogenated waste. Halogenated and non-halogenated solvent wastes must be collected in separate containers.
-
Containment:
-
Solid Waste: Carefully transfer the solid this compound into the designated "Halogenated Organic Waste" container. Avoid creating dust.[1]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the compound should also be placed in this container.
-
Solutions: If the compound is in a solvent, transfer the solution to the liquid "Halogenated Organic Waste" container.
-
-
Labeling: Ensure the waste container is accurately labeled with its contents, including the full chemical name of this compound and an approximate concentration or amount.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines, pending collection by a certified waste disposal service.[2]
-
Documentation: Maintain a log of the waste added to the container, including the chemical name, quantity, and date.
Important Considerations:
-
NEVER dispose of this compound down the drain.[1]
-
DO NOT mix with incompatible waste streams.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in laboratory operations.
References
Personal protective equipment for handling 1-benzyl-4-bromo-1H-pyrazol-3-amine
Essential Safety and Handling Guide for 1-benzyl-4-bromo-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Precautions
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this chemical are:
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled[1].
-
Irritation: It can cause skin and serious eye irritation.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. A risk assessment should be conducted to determine if additional PPE is required for specific procedures[2].
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves. Double-gloving is recommended for enhanced protection[3][4]. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against splashes, dust, or flying debris[3][5]. |
| Face Protection | Face Shield | To be worn in addition to safety goggles, especially when there is a significant risk of splashing[4][5]. |
| Body Protection | Lab Coat | A flame-resistant lab coat that fully covers the arms is recommended to protect skin and clothing[3]. |
| Foot Protection | Closed-toe Shoes | Required to prevent injuries from spills or dropped objects[3]. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powder outside of a fume hood[3]. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
- Verify that an eyewash station and safety shower are readily accessible.
- Assemble all necessary equipment and reagents before starting.
- Put on all required personal protective equipment as detailed in the table above.
2. Handling the Compound:
- Carefully weigh the desired amount of this compound in the fume hood.
- Avoid creating dust. If dust is generated, use appropriate respiratory protection.
- When transferring the compound, use a spatula or other appropriate tool to prevent spillage.
- If the compound comes into contact with your skin, immediately wash the affected area with plenty of soap and water and remove contaminated clothing[1].
- If inhaled, move to an area with fresh air. If you feel unwell, seek immediate medical attention[1].
- In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.
3. Post-Handling:
- Thoroughly clean the work area and any equipment used.
- Wash hands thoroughly after handling the chemical, even if gloves were worn[1].
- Store the compound in a tightly closed container in a well-ventilated and secure location[1].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
- Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.
- Collect all liquid waste from the experiment in a separate, compatible, and clearly labeled hazardous waste container.
2. Waste Disposal:
- Dispose of all waste in accordance with local, state, and federal regulations. This typically involves arranging for pickup by a licensed hazardous waste disposal company.
- Do not dispose of this chemical down the drain or in regular trash.
- Given that organobromides can be persistent in the environment, proper disposal is critical[6]. Methods such as incineration at a licensed facility may be required[7].
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. This compound | 1171985-74-2 [amp.chemicalbook.com]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. idealresponse.co.uk [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
